6-Chloropiperonyl alcohol
Description
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Properties
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYYNHCXPPVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344383 | |
| Record name | (6-Chloro-1,3-benzodioxol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2591-25-5 | |
| Record name | (6-Chloro-1,3-benzodioxol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloropiperonyl alcohol CAS number 2591-25-5
An In-depth Technical Guide to 6-Chloropiperonyl Alcohol for Advanced Research
Introduction and Strategic Overview
This compound, identified by CAS Number 2591-25-5, is a substituted aromatic alcohol of significant interest in synthetic and medicinal chemistry.[1][2] Its structure, (6-chloro-1,3-benzodioxol-5-yl)methanol, features a unique combination of a methylenedioxy bridge, a chlorine substituent, and a primary benzylic alcohol.[1] This trifecta of functional groups makes it a versatile building block for creating complex molecular architectures and for introducing specific physicochemical properties into target molecules. For drug development professionals, the presence of a chlorine atom is particularly noteworthy, as halogenation is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and potential applications, intended for researchers and scientists in the chemical and pharmaceutical fields.
Physicochemical Properties and Structural Characterization
The precise identification and characterization of this compound are foundational for its effective use. Its key physical and chemical properties are summarized below.
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 2591-25-5 | [1][4] |
| Molecular Formula | C₈H₇ClO₃ | [1][4] |
| Molecular Weight | 186.59 g/mol | [1][5] |
| IUPAC Name | (6-chloro-1,3-benzodioxol-5-yl)methanol | [1][] |
| Appearance | White Powder | [4] |
| Melting Point | 67.0 - 74.0 °C | [4][5] |
| Boiling Point | 317.8 °C (Predicted at 760 mmHg) | [5][] |
| Density | 1.476 g/cm³ (Predicted) | [5] |
| pKa | 13.82 (Predicted) | [5] |
Spectroscopic Profile for Structural Elucidation
The following sections detail the expected spectroscopic data for verifying the identity and purity of this compound.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets in the aromatic region (~6.8-7.2 ppm). The two protons of the methylenedioxy group (-O-CH₂-O-) will present as a sharp singlet around 5.9-6.1 ppm. The benzylic alcohol protons (-CH₂-OH) will appear as a doublet around 4.5-4.7 ppm, coupled to the hydroxyl proton. The hydroxyl (-OH) proton itself will appear as a broad singlet or a triplet (depending on solvent and concentration) typically between 2.0-2.5 ppm.[7]
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon atoms of the aromatic ring will resonate in the 100-150 ppm range, with the carbon bearing the chlorine atom being significantly influenced. The methylenedioxy carbon will have a characteristic peak around 101-102 ppm. The benzylic carbon (-CH₂OH) is expected in the 60-65 ppm region.[7]
2.2.2 Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[8] The C-O single bond stretch will produce a strong peak in the fingerprint region, typically around 1030-1230 cm⁻¹.[9] Aromatic C=C stretching vibrations will be observed as a series of peaks in the 1450-1600 cm⁻¹ range.
2.2.3 Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 186 (for ³⁵Cl) and 188 (for ³⁷Cl) in an approximate 3:1 ratio is expected. The most prominent fragmentation pathway for primary alcohols is the α-cleavage, which would involve the loss of a hydrogen radical to form a stable oxonium ion at m/z 185/187, or more significantly, the loss of the CH₂OH group is less likely. A common fragmentation for benzylic alcohols is the loss of water (M-18), resulting in a fragment at m/z 168/170.[10][11] GC-MS data confirms major fragments at m/z 186, 151, and 133.[1]
Synthesis and Purification Workflow
While multiple synthetic routes are conceivable, a robust and logical laboratory-scale approach involves the regioselective chlorination of a suitable precursor followed by reduction. The most common starting material is piperonal (heliotropin).
Proposed Synthetic Pathway
A plausible two-step synthesis is outlined below, starting from the commercially available piperonal. This pathway is chosen for its high-yield transformations and predictable regiochemistry.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Electrophilic Aromatic Chlorination of Piperonal
-
Reactor Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Dissolve piperonal (1.0 eq) in a dry chlorinated solvent such as dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 eq), to the stirred solution.
-
Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The methylenedioxy group is an ortho-, para-director, and the position ortho to the aldehyde and meta to the ether oxygen is sterically hindered, thus directing chlorination to the 6-position.
-
Reaction & Quenching: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and water to quench.
-
Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-Chloropiperonal.
Step 2: Selective Reduction of 6-Chloropiperonal
-
Dissolution: Dissolve the crude 6-Chloropiperonal from Step 1 in methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde to a primary alcohol without affecting the aromatic ring or the chloro-substituent.
-
Reaction & Quenching: Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). Carefully add water or dilute acid to quench the excess NaBH₄.
-
Extraction & Purification: Remove the bulk of the alcohol solvent via rotary evaporation. Extract the aqueous residue multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white solid.
Applications in Drug Discovery and Organic Synthesis
Alcohols are ubiquitous functional groups in organic synthesis, often serving as versatile intermediates.[12] this compound is particularly valuable due to its unique substitution pattern, offering several strategic advantages in the design of novel bioactive molecules.
Role as a Synthetic Intermediate
The primary alcohol moiety can be readily transformed into a wide array of other functional groups, making it a powerful synthetic linchpin.
Caption: Synthetic utility of this compound.
-
Oxidation: Mild oxidation (e.g., with PCC) can revert the alcohol to the corresponding aldehyde, 6-Chloropiperonal, a precursor for imines, and other carbonyl derivatives.
-
Esterification/Etherification: The alcohol can be converted into esters or ethers, allowing for its use as a promoiety in prodrug strategies or for linking to other molecular fragments.
-
Halogenation: Conversion to the more reactive benzylic halide (e.g., using SOCl₂) creates a potent electrophile for introducing the 6-chloropiperonyl moiety via nucleophilic substitution reactions.
Potential in Medicinal Chemistry
While direct biological activity data for this compound is not widely published, its structure contains pharmacophoric elements that suggest potential for use in drug design.
-
Modulation of Lipophilicity: The chlorine atom increases lipophilicity compared to the parent piperonyl alcohol, which can enhance membrane permeability and influence drug distribution.[3]
-
Metabolic Blocking: Aromatic chlorination can block sites of metabolic oxidation by cytochrome P450 enzymes, a common strategy to increase the half-life of a drug candidate.
-
Scaffold for Bioactive Compounds: The piperonyl (methylenedioxybenzene) moiety is found in numerous natural and synthetic compounds with diverse biological activities, including antimicrobial and insecticidal properties.[13][14] This scaffold can be used as a starting point for developing novel analogues of known drugs. For instance, its derivatives could be explored for antioxidant or neuroprotective effects, areas where similar heterocyclic structures have shown promise.[15]
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quality control. A commercial specification sheet notes an assay purity of ≥97.5% by GC.[4]
Reverse-Phase HPLC (RP-HPLC) Protocol
This method is ideal for determining the purity of the compound and identifying non-volatile impurities.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm or 254 nm, where the aromatic ring exhibits strong absorbance.[16]
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Safety, Handling, and Storage
Proper handling is essential due to the irritant nature of the compound.
GHS Hazard Information
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
| Source: Aggregated GHS information from ECHA C&L Inventory.[1][5] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.
-
Respiratory Protection: Avoid inhaling dust. If dust is generated, use a NIOSH-approved respirator.[17]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and sources of ignition.[17]
Conclusion and Future Directions
This compound (CAS 2591-25-5) is a strategically valuable synthetic intermediate with significant potential for applications in drug discovery and materials science. Its well-defined physicochemical properties, coupled with a straightforward synthetic pathway, make it an accessible and versatile building block. The presence of the chlorine atom provides a crucial handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Future research will likely focus on incorporating this moiety into libraries of novel compounds to explore a wider range of biological activities, leveraging the established importance of halogenated aromatics in modern pharmaceuticals.
References
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Spectroscopic Data of 6-Chloropiperonyl Alcohol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-chloropiperonyl alcohol (CAS No: 2591-25-5).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data, offering insights into their acquisition and interpretation.
Chemical Structure and Properties
This compound, with the IUPAC name (6-chloro-1,3-benzodioxol-5-yl)methanol, is a substituted aromatic alcohol.[1] Its structure, featuring a chlorinated benzodioxole ring, is fundamental to understanding its spectroscopic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | PubChem[1] |
| Molecular Weight | 186.59 g/mol | PubChem[1] |
| Appearance | White Powder | Thermo Fisher Scientific[4] |
| Melting Point | 67.0-73.0 °C | Thermo Fisher Scientific[4] |
| CAS Number | 2591-25-5 | PubChem[1] |
Mass Spectrometry (MS) Analysis
Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented here is sourced from the NIST Mass Spectrometry Data Center.[1][5][6]
Electron Ionization Mass Spectrum (EI-MS)
The EI-MS of this compound is characterized by a molecular ion peak and several key fragment ions.
Table 2: Key Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 186 | Molecular ion [M]⁺ |
| 151 | Loss of a chlorine atom [M-Cl]⁺ |
| 133 | Further fragmentation |
| 129 | Further fragmentation |
Data sourced from NIST Mass Spectrometry Data Center via PubChem.[1]
The presence of the molecular ion peak at m/z 186 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure, showing characteristic losses of substituents from the aromatic ring.
Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation : Dissolve 1-5 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
-
GC Conditions :
-
Column : A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this analysis.
-
Inlet Temperature : 250 °C.
-
Injection Volume : 1 µL.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
References
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- 6. Mass Spectrometry Data Center | NIST [nist.gov]
An In-depth Technical Guide to the Solubility of 6-Chloropiperonyl Alcohol in Organic Solvents
Introduction
6-Chloropiperonyl alcohol, a chlorinated derivative of piperonyl alcohol, is a fine chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules.[][2][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in research and development, particularly in processes such as reaction optimization, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its determination, and theoretical frameworks for its prediction.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound, (6-chloro-1,3-benzodioxol-5-yl)methanol, features a polar hydroxyl group (-OH), a moderately polar 1,3-benzodioxole ring, and a chlorine atom.[3] These functional groups dictate its solubility profile.
The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like alcohols.[4][5] The presence of the chlorine atom and the oxygen atoms in the benzodioxole ring introduces dipole moments, enhancing its affinity for polar aprotic solvents. The aromatic ring system also allows for π-π stacking interactions with aromatic solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4]
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and semi-quantitative prediction can be made based on the known solubility of its parent compound, piperonyl alcohol, and the electronic effects of the chloro-substituent. Piperonyl alcohol is reported to be soluble in ethanol, methanol, isopropanol, ethyl ether, benzene, and chloroform, and slightly soluble in water.[6][7][8][9][10] The addition of a chlorine atom to the aromatic ring is expected to increase the molecule's overall polarity and may slightly decrease its solubility in non-polar solvents while potentially enhancing it in some polar solvents.
Below is a table summarizing the predicted solubility of this compound in a range of common organic solvents, categorized by solvent class.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of alcohol solvents.[4][5] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar functional groups of the solute and solvent will drive solubility.[11] |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of this compound can engage in favorable π-π stacking interactions with aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The presence of a chlorine atom in both the solute and solvent can lead to favorable dipole-dipole interactions. |
| Ethers | Diethyl Ether | Moderate | Ethers can act as hydrogen bond acceptors for the hydroxyl group of the solute. |
| Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the polar solute and non-polar aliphatic hydrocarbon solvents will limit solubility. |
| Water | Low to Slight | While the hydroxyl group can hydrogen bond with water, the larger, relatively non-polar organic backbone will limit aqueous solubility.[5] |
Experimental Determination of Solubility
Accurate determination of solubility requires a systematic experimental approach. The following protocol outlines a robust method for quantifying the equilibrium solubility of this compound in an organic solvent.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
This method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps and PTFE septa
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Quantification: Accurately weigh the filtered solution. Dilute a known amount of the saturated solution with the same solvent in a volumetric flask to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at the later time points.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Analytical Method Validation: The HPLC or GC method used for quantification must be validated for linearity, accuracy, and precision.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Advanced Solubility Prediction Models
For a more quantitative and predictive understanding of solubility, computational models can be employed. These models are particularly useful in early-stage development for solvent screening.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) theory is a powerful tool for predicting solubility based on the principle that "like dissolves like" by quantifying the intermolecular forces.[12][13][14] It decomposes the total Hildebrand solubility parameter (δt) into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[17][18] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[19][20][21] This method does not rely on experimental data for parameterization and can be a highly predictive tool for novel compounds like this compound. The process involves generating a "σ-profile" for the molecule, which is a histogram of its surface charge density. The interaction energies between the σ-profiles of the solute and solvent molecules are then used to calculate the solubility.
Key Molecular Interactions Governing Solubility
The solubility of this compound is a result of a complex interplay of various intermolecular forces. The following diagram illustrates the key interactions.
Caption: Key molecular interactions influencing the solubility of this compound.
Conclusion
This technical guide has provided a detailed analysis of the solubility of this compound in organic solvents. While experimental data is limited, a strong predictive understanding can be achieved by considering its molecular structure and the properties of its parent compound. The provided experimental protocol offers a reliable method for obtaining accurate solubility data. Furthermore, the introduction to advanced computational models like Hansen Solubility Parameters and COSMO-RS equips researchers with tools for efficient solvent screening and a deeper understanding of the underlying thermodynamic principles. This comprehensive knowledge is essential for the successful application of this compound in synthetic and pharmaceutical chemistry.
References
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- 9. Piperonyl alcohol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Piperonyl alcohol | 495-76-1 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
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- 15. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
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A Technical Guide to the Crystallographic Analysis of 6-Chloropiperonyl Alcohol: From Synthesis to Structural Elucidation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For active pharmaceutical ingredients and their intermediates, this knowledge is not merely academic but a cornerstone of rational drug design, polymorphism screening, and intellectual property protection. This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of 6-Chloropiperonyl alcohol. While a public crystal structure for this specific compound is not available as of the writing of this guide, we present a complete methodological roadmap for its determination. This document outlines the synthesis and purification, advanced crystallization techniques, single-crystal X-ray diffraction (SCXRD) data acquisition, and the principles of structure solution and refinement. By detailing the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a robust framework for researchers undertaking the crystallographic analysis of this and similar molecular compounds.
Introduction: The Imperative of Structural Knowledge
This compound, with its substituted benzodioxole core, represents a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of a chlorine atom and a hydroxymethyl group onto the piperonyl scaffold can profoundly influence its intermolecular interactions, solubility, and metabolic stability. Understanding the crystal structure is paramount as it reveals:
-
Molecular Conformation: The exact geometry, including bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing.
-
Solid-State Properties: Insights into melting point, stability, and potential for polymorphism, which are critical for drug development.
This guide will provide the scientific foundation and practical protocols to elucidate these structural details.
Synthesis and Purification of Crystallization-Grade this compound
A prerequisite for successful crystallization is the high purity of the target compound. The synthesis of this compound can be approached through several established routes, often starting from piperonal. A common strategy involves the chlorination of the aromatic ring followed by the reduction of the aldehyde.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 186.59 g/mol | --INVALID-LINK--[1] |
| CAS Number | 2591-25-5 | --INVALID-LINK--[2] |
| IUPAC Name | (6-chloro-1,3-benzodioxol-5-yl)methanol | --INVALID-LINK--[1] |
Experimental Protocol: Synthesis and Purification
-
Chlorination of Piperonal: Piperonal is dissolved in a suitable solvent (e.g., glacial acetic acid). A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is added dropwise at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is poured into ice water to precipitate the chlorinated product, 6-chloropiperonal. The solid is collected by filtration, washed with water, and dried.
-
Reduction to the Alcohol: The 6-chloropiperonal is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC).
-
Final Purification: The reaction is quenched, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization to achieve a purity of >98%, suitable for single-crystal growth.
The Art and Science of Single-Crystal Growth
Growing a high-quality single crystal is often the most challenging step in structure determination.[3] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. For an alcohol, solvent choice is critical, and various techniques can be employed.
Solvent Selection
A systematic approach to solvent screening is recommended.[4] The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. Given the presence of a hydroxyl group and a chlorinated aromatic ring, a range of solvents with varying polarities should be tested.
Table 2: Suggested Solvents for Crystallization Screening of this compound
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | "Like dissolves like"; the hydroxyl group of the solute can interact with the solvent. |
| Aromatic | Toluene, Benzene | The aromatic ring of the solute can interact favorably. |
| Esters | Ethyl Acetate | Offers a balance of polarity. |
| Halogenated | Dichloromethane | May favorably interact with the chlorinated ring. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be used in solvent/anti-solvent systems. |
| Alkanes | Hexane, Heptane | Often used as anti-solvents to induce precipitation. |
Crystallization Techniques
-
Slow Evaporation: A nearly saturated solution is prepared and left in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation. This method is straightforward and effective for many organic compounds.[5]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer. The decrease in solubility with temperature induces crystallization.[6]
-
Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a volatile "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[5]
-
Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
Caption: Workflow for growing single crystals.
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is analyzed using a diffractometer.[7][8]
Experimental Protocol: Data Collection
-
Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.[9]
-
Initial Screening: The mounted crystal is exposed to the X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å), and initial diffraction images are collected to assess crystal quality and determine the unit cell parameters.[10]
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections by rotating the crystal in the X-ray beam.
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors such as background scattering, Lorentz factor, and polarization.[10]
Structure Solution and Refinement
The result of the diffraction experiment is a list of reflection indices (h,k,l) and their corresponding intensities. The central challenge, known as the "phase problem," is that the phase information for each reflection is lost during the experiment.
Caption: From diffraction data to a refined structure.
Structure Solution
For small molecules like this compound, the phase problem is typically solved using direct methods. These are computational techniques that use statistical relationships between the intensities of the reflections to derive initial phase estimates.
Structure Refinement
Once an initial model of the structure is built, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[11] This is an iterative process, typically using a least-squares minimization algorithm.[11][12] The parameters that are refined include:
-
Atomic coordinates (x, y, z) for each non-hydrogen atom.
-
Atomic displacement parameters (describing thermal motion).
-
A scale factor.
The quality of the refinement is monitored using the R-factor (R1), which measures the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically < 0.05 for a good quality structure) indicates a good fit.
Analysis of the Determined Structure
With a refined crystal structure in hand, a detailed analysis can be performed:
-
Intramolecular Geometry: Examination of bond lengths, angles, and torsion angles to confirm the expected molecular structure and identify any conformational features of interest.
-
Intermolecular Interactions: Identification and characterization of hydrogen bonds (e.g., O-H···O), halogen bonds (e.g., C-Cl···O), and π-π stacking interactions. These interactions are key to understanding the crystal packing and solid-state properties.
-
Crystal Packing: Visualization and analysis of how the molecules are arranged in the unit cell and extended lattice. This can reveal packing motifs and channels within the crystal.
Data Reporting and Deposition
To ensure scientific integrity and reproducibility, the final crystal structure data should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC). The standard format for deposition is the Crystallographic Information File (CIF), which contains all the necessary information about the crystal, data collection, and refined structure.[13]
Conclusion
The determination of the crystal structure of this compound is a multi-step process that requires careful execution of synthesis, purification, crystallization, and diffraction experiments, followed by sophisticated computational analysis. This guide provides a comprehensive framework for researchers to successfully navigate this process. The resulting structural information will be invaluable for advancing the development of new pharmaceuticals and materials based on this important molecular scaffold.
References
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. iucr.org [iucr.org]
- 5. youtube.com [youtube.com]
- 6. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. fiveable.me [fiveable.me]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Introduction [pd.chem.ucl.ac.uk]
- 12. dictionary.iucr.org [dictionary.iucr.org]
- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
An In-Depth Technical Guide to the Thermal Stability Assessment of 6-Chloropiperonyl Alcohol
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for the rigorous evaluation of 6-Chloropiperonyl alcohol's thermal stability. Moving beyond rote procedures, we delve into the causal-driven methodologies essential for generating a robust and defensible stability profile. This document outlines a multi-tiered analytical approach, integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). We provide detailed, self-validating protocols, interpretative guidance, and a discussion of potential degradation pathways, grounded in the principles mandated by regulatory bodies such as the ICH. This guide is intended for researchers, chemists, and drug development professionals dedicated to ensuring API integrity from early-stage discovery through to manufacturing.
Section 1: Foundational Principles of Thermal Stability
The Imperative of Thermal Stability in Pharmaceutical Development
Thermal stability is not merely a measure of a compound's robustness; it is a critical determinant of its entire lifecycle. An API's response to thermal stress dictates manufacturing process parameters, storage conditions, formulation strategies, and ultimately, patient safety. Uncontrolled thermal decomposition can lead to loss of potency, the formation of toxic impurities, and in worst-case scenarios, catastrophic runaway reactions.[1] Therefore, a priori knowledge of a molecule's thermal limits is a non-negotiable aspect of risk assessment and quality control.
Physicochemical Profile: this compound
This compound is an aromatic alcohol whose stability is influenced by its constituent functional groups: the chlorinated benzene ring, the methylenedioxy bridge, and the primary alcohol. Each of these sites presents a potential locus for thermal degradation. A baseline understanding of its properties is essential before commencing thermal analysis.
| Property | Value | Source |
| Chemical Structure | (6-chloro-1,3-benzodioxol-5-yl)methanol | [2] |
| Molecular Formula | C₈H₇ClO₃ | [2][3][4] |
| Molecular Weight | 186.59 g/mol | [2][3] |
| Appearance | White Crystalline Solid / Powder | [3][4] |
| Melting Point | 67.0 - 73.0 °C | [4] |
| Known Hazards | Causes skin and serious eye irritation; May cause respiratory irritation. | [2][3] |
| Reported Stability | Stable under normal conditions. | [3] |
Note: "Stable under normal conditions" is a standard SDS statement and does not preclude thermal decomposition under stressed conditions, which is the focus of this guide.
Regulatory Framework: The ICH Q1A(R2) Mandate
International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), form the regulatory bedrock for stability testing.[5][6] These guidelines compel developers to perform stress testing on new drug substances to establish intrinsic stability characteristics and support the development of stability-indicating analytical methods.[7][8] Thermal stress is a primary component of this requirement, designed to identify likely degradation products and elucidate decomposition pathways.[9]
Section 2: A Synergistic Approach to Thermal Analysis
Rationale for a Multi-Technique Strategy
No single technique can provide a complete picture of thermal stability. We employ a synergistic workflow where each instrument answers a different, critical question:
-
Thermogravimetric Analysis (TGA): At what temperature does the material lose mass? This is our primary screening tool to identify the onset of decomposition.[10][11]
-
Differential Scanning Calorimetry (DSC): Is the decomposition event energetically hazardous? DSC quantifies the heat flow associated with thermal events, distinguishing between benign endothermic processes and potentially dangerous exothermic ones.[12][13]
-
Accelerating Rate Calorimetry (ARC): What is the worst-case scenario? ARC simulates adiabatic (zero heat loss) conditions to model a large-scale thermal runaway, providing critical data for process safety and hazard assessment.[1][14]
Overall Experimental Workflow
The logical progression of analysis ensures that data from the initial screening techniques inform the parameters for the more intensive safety-focused assessments.
References
- 1. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 2. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 10. The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results [redthermo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quercus.be [quercus.be]
- 13. news-medical.net [news-medical.net]
- 14. belmontscientific.com [belmontscientific.com]
An In-Depth Technical Guide to the Synthesis, Isolation, and Potential Applications of 6-Chloropiperonyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloropiperonyl alcohol, a halogenated derivative of piperonyl alcohol. While not extensively documented in publicly available literature, its structural similarity to compounds with known biological activities suggests its potential as a valuable building block in medicinal chemistry and drug discovery. This document outlines a logical synthetic pathway, detailed purification protocols, and explores the scientific rationale for its potential applications.
Introduction: The Significance of Chlorinated Benzodioxoles in Medicinal Chemistry
The introduction of a chlorine atom into an organic molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The 1,3-benzodioxole moiety, commonly known as the piperonyl group, is a structural feature present in numerous natural products and synthetic compounds with a wide range of biological activities. The combination of these two features in this compound, IUPAC name (6-chloro-1,3-benzodioxol-5-yl)methanol, presents a molecule of significant interest for the synthesis of novel therapeutic agents.
This guide will provide a detailed exploration of the synthesis, purification, and characterization of this compound, offering a foundational understanding for researchers interested in its potential applications.
Synthesis of this compound: A Rational Approach
The most direct and logical synthetic route to this compound is through the reduction of the corresponding aldehyde, 6-chloropiperonal. This approach is analogous to the well-established synthesis of piperonyl alcohol from piperonal.
Causality of the Chosen Synthetic Pathway
The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis. The carbonyl group of the aldehyde is susceptible to nucleophilic attack by a hydride source, leading to the formation of the corresponding alcohol. Sodium borohydride (NaBH₄) is a preferred reducing agent for this transformation due to its selectivity, mild reaction conditions, and operational simplicity. It selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups that might be present in more complex molecules.[2][3][4]
Detailed Experimental Protocol: Reduction of 6-Chloropiperonal
Materials:
-
6-Chloropiperonal
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloropiperonal (1 equivalent) in methanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.
-
Acidification: Acidify the mixture to a pH of approximately 5-6 with 1 M hydrochloric acid. This step is to neutralize the borate salts formed during the reaction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Isolation and Purification: Obtaining a High-Purity Compound
The crude product obtained from the synthesis will likely contain unreacted starting material, by-products, and residual solvents. Therefore, a robust purification strategy is essential to obtain this compound of high purity, which is critical for its subsequent use in research and development. Recrystallization is a powerful and commonly employed technique for the purification of solid organic compounds.[5]
Rationale for Recrystallization
Recrystallization is based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[5][6] Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical for successful recrystallization. For aromatic alcohols like this compound, a common and effective solvent system is a mixture of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar co-solvent in which it is less soluble (like water or hexane).[7][8][9]
Detailed Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Based on the polarity of this compound, an ethanol/water solvent system is a logical starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling is essential for the formation of large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Diagram of the Purification Workflow:
Caption: Workflow for the purification of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp and specific melting point range, indicative of high purity. |
| ¹H NMR | Characteristic peaks corresponding to the aromatic, methyleneoxy, and benzylic protons. The integration of these peaks should be consistent with the structure. |
| ¹³C NMR | Resonances for all eight carbon atoms in the molecule, with chemical shifts characteristic of the aromatic, methyleneoxy, and benzylic carbons. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group, and characteristic peaks for the C-O and C-Cl bonds, as well as aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (186.59 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound. |
Potential Applications in Drug Development
While specific biological activities of this compound are not widely reported, its structural features suggest several avenues for its application in drug discovery.
-
Scaffold for Novel Compounds: The chlorinated piperonyl moiety can serve as a versatile scaffold for the synthesis of a library of new chemical entities. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores.
-
Precursor for Biologically Active Molecules: Benzodioxole derivatives are known to be precursors in the synthesis of various pharmaceutically active compounds.[10] this compound could be a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Investigation of Biological Activity: Given the known biological activities of related compounds, this compound itself warrants investigation for a range of biological activities, including but not limited to antimicrobial, antifungal, and anticancer properties.[11][12][13][14][15] The presence of the chlorine atom may enhance its potency or alter its selectivity compared to its non-chlorinated counterpart.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, isolation, and potential applications of this compound. By leveraging a well-understood reduction reaction and standard purification techniques, researchers can readily access this compound for further investigation. The exploration of its biological activities and its use as a synthetic building block holds promise for the discovery of novel therapeutic agents.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.caf.ac.cn [journals.caf.ac.cn]
- 11. mmsl.cz [mmsl.cz]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Theoretical and Experimental Guide to 6-Chloropiperonyl Alcohol
This technical guide provides a comprehensive overview of 6-Chloropiperonyl alcohol, designed for researchers, scientists, and professionals in drug development. The document synthesizes known physicochemical and spectroscopic data with a forward-looking theoretical framework to facilitate further investigation and application of this compound.
Introduction and Molecular Overview
This compound, with the chemical formula C₈H₇ClO₃, is a chlorinated derivative of piperonyl alcohol.[1][2] Its structure is characterized by a 1,3-benzodioxole ring system, which is a common motif in natural products and pharmacologically active molecules.[3][4] The introduction of a chlorine atom to the aromatic ring is expected to significantly influence its electronic properties, reactivity, and metabolic stability, making it a compound of interest for further study.
The IUPAC name for this compound is (6-chloro-1,3-benzodioxol-5-yl)methanol.[1] It is also known by synonyms such as 2-Chloro-4,5-(methylenedioxy)benzyl alcohol.[2][]
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing experimental protocols, including reaction conditions and purification methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1] |
| CAS Number | 2591-25-5 | [1][2][] |
| Appearance | White powder | [6] |
| Melting Point | 67.0-73.0 °C | [6] |
| Boiling Point | 317.8°C at 760 mmHg (Predicted) | [] |
| XLogP3 | 1.5 | [1] |
| Assay (GC) | ≥97.5% | [6] |
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band in the region of 3300-3600 cm⁻¹.[7][8][9][10] Additionally, a strong C-O stretching absorption is expected near 1050 cm⁻¹.[9][10] The aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton on the oxygen-bearing carbon (the benzylic proton) is expected to appear in the 3.5-4.5 ppm region.[7] The hydroxyl proton signal is typically broad and its chemical shift can vary, but it can be identified by D₂O exchange.[7] The aromatic protons will exhibit signals in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the chloro and methylenedioxy substituents.
-
¹³C NMR : The carbon atom attached to the hydroxyl group is expected to have a chemical shift in the range of 60-80 ppm.[7][11] The aromatic carbons will resonate in the downfield region, typically between 110 and 160 ppm.
-
-
Mass Spectrometry (MS) : The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[1] Common fragmentation patterns for benzyl alcohols include the loss of water and α-cleavage.[7][8]
Theoretical and Computational Framework
While specific theoretical studies on this compound are not extensively available, a robust computational investigation can be outlined to predict its properties and reactivity. Such studies are invaluable for understanding the molecule's behavior at a quantum mechanical level.
Conformational Analysis and Geometry Optimization
The initial step in a theoretical study would involve a thorough conformational analysis to identify the most stable geometric isomers. This can be achieved through molecular mechanics or, for higher accuracy, quantum mechanical methods such as Density Functional Theory (DFT). The orientation of the hydroxymethyl group relative to the aromatic ring is a key conformational variable.
Electronic Structure and Reactivity Descriptors
DFT calculations can provide detailed insights into the electronic structure of this compound.
-
Frontier Molecular Orbitals (HOMO-LUMO) : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP) : An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule will interact with other reagents or biological targets.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.
Prediction of Spectroscopic Properties
Computational methods can be employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation.
-
NMR Chemical Shifts : The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework can be used to calculate ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy.
-
IR Vibrational Frequencies : Calculation of the vibrational frequencies can predict the positions of the major absorption bands in the IR spectrum.
Proposed Experimental Workflow
The following section outlines a hypothetical, self-validating experimental workflow for the synthesis and characterization of this compound.
Caption: Proposed workflow for synthesis and characterization.
Synthesis Protocol
A plausible synthetic route to this compound involves the electrophilic chlorination of piperonyl alcohol.
Objective: To synthesize this compound from piperonyl alcohol.
Materials:
-
Piperonyl alcohol
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile or Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
Dissolve piperonyl alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the chlorinating agent (e.g., NCS) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Characterization Protocol
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
-
Melting Point Determination : Measure the melting point of the purified product and compare it with the literature value (67.0-73.0 °C).[6] A sharp melting point range is indicative of high purity.
-
Spectroscopic Analysis :
-
Obtain ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants with the expected values.
-
Acquire an IR spectrum and identify the characteristic functional group absorptions (O-H, C-O, aromatic C-H, C=C).
-
Perform mass spectrometry to confirm the molecular weight and isotopic distribution.
-
Potential Applications and Future Directions
The unique structural features of this compound suggest several potential avenues for research and development.
-
Drug Discovery : The 1,3-benzodioxole moiety is present in numerous biologically active compounds.[3][4] The introduction of a chlorine atom can enhance metabolic stability and modulate binding affinity to biological targets. Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
-
Agrochemicals : Piperonyl derivatives, such as piperonyl butoxide, are known for their use as pesticide synergists.[12] Further investigation into the biological activity of this compound in this area may be warranted.
-
Materials Science : Aromatic alcohols can be utilized in the synthesis of polymers and other advanced materials. The specific properties imparted by the chlorinated benzodioxole structure could lead to materials with novel characteristics.
Future research should focus on a comprehensive experimental and theoretical characterization of this compound to fully elucidate its properties and potential applications. This includes detailed reactivity studies, biological screening, and in-depth computational modeling.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Piperonyl alcohol | C8H8O3 | CID 10322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoquinoline Alkaloids Utilizing 6-Chloropiperonyl Alcohol
Introduction: The Significance of Isoquinoline Alkaloids and the Strategic Role of 6-Chloropiperonyl Alcohol
The isoquinoline alkaloids represent a vast and structurally diverse family of natural products that have been a cornerstone of medicinal chemistry for centuries.[1][2] Their intricate molecular architectures are embedded within numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Prominent members of this class, such as berberine and its analogues, are the subject of intense research due to their therapeutic potential in treating a range of diseases from metabolic disorders to cancer.[3][4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of isoquinoline alkaloids, with a particular focus on leveraging this compound as a versatile and strategic starting material. The presence of the chlorine atom and the methylenedioxy group on the aromatic ring of this precursor offers unique opportunities for regioselective functionalization and the construction of complex alkaloid skeletons. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven experimental protocols, and present data in a clear and accessible format to empower your research and development endeavors.
Synthetic Strategy Overview: From this compound to the Isoquinoline Core
The journey from this compound to the tetracyclic core of many isoquinoline alkaloids necessitates a series of strategic chemical transformations. The two primary and historically significant methods for constructing the isoquinoline skeleton are the Bischler-Napieralski and the Pictet-Spengler reactions.[7][8][9][10][11][12][13] Both pathways require specific precursors that can be efficiently synthesized from this compound. This guide will detail two primary synthetic routes, each culminating in the formation of a key isoquinoline intermediate.
Route A focuses on the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone.[7][10][12] In this approach, this compound is first oxidized to the corresponding aldehyde, 6-chloropiperonal. This aldehyde then serves as the electrophilic partner in the cyclization reaction.
Route B employs the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution of a β-arylethylamide.[8][9][11][13] This pathway requires the conversion of this compound into a phenethylamine derivative, which is then acylated and cyclized.
The following diagram illustrates the overall synthetic strategy:
Caption: Overall synthetic strategy from this compound to isoquinoline alkaloids.
Part 1: Synthesis of Key Intermediates from this compound
Protocol 1.1: Oxidation of this compound to 6-Chloropiperonal
The selective oxidation of primary benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[4][14][15][16][17] For this conversion, a variety of reagents can be employed, each with its own advantages in terms of selectivity, reaction conditions, and scalability. A mild and efficient method utilizes Oxone® in the presence of sodium bromide.[14]
Causality of Experimental Choices:
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄): A stable, inexpensive, and environmentally friendly oxidizing agent. The active species, potassium peroxymonosulfate, in conjunction with a halide source, provides a potent yet selective oxidant.
-
Sodium Bromide (NaBr): Acts as a co-catalyst. The bromide ion is oxidized by peroxymonosulfate to generate hypobromous acid (HOBr) in situ, which is the primary oxidant of the alcohol.[14] This avoids the direct use of corrosive and hazardous elemental bromine.
-
Aqueous Acetonitrile (CH₃CN/H₂O): A biphasic solvent system that facilitates the dissolution of both the organic substrate and the inorganic reagents, promoting efficient reaction kinetics.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Reagent Addition: To the stirred solution, add sodium bromide (2.0 eq) followed by the portion-wise addition of Oxone® (1.0 eq) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 3-5 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant. Extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-chloropiperonal can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Oxone®, Sodium Bromide |
| Solvent | Acetonitrile/Water (1:1) |
| Temperature | Room Temperature |
| Typical Reaction Time | 3-5 hours |
| Expected Yield | 85-95% |
Part 2: Construction of the Isoquinoline Core
With the key aldehyde intermediate in hand, we can now proceed to the core cyclization reactions to form the isoquinoline skeleton.
Route A: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines through the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound.[7][10][12]
Causality of Experimental Choices:
-
β-Arylethylamine (e.g., Dopamine hydrochloride, Homoveratrylamine): The choice of the amine component is critical as it dictates the substitution pattern on the newly formed ring. For the synthesis of many protoberberine alkaloids, derivatives of dopamine or homoveratrylamine are commonly employed.
-
Acid Catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)): The acid catalyst is essential for the formation of the electrophilic iminium ion intermediate, which is necessary for the subsequent intramolecular cyclization onto the electron-rich aromatic ring.[7][10]
-
Solvent (e.g., Dichloromethane, Methanol): Anhydrous conditions are generally preferred to prevent hydrolysis of the iminium ion intermediate.
Caption: Mechanism of the Pictet-Spengler Reaction.
Detailed Experimental Protocol:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine hydrochloride (1.0 eq) and 6-chloropiperonal (1.1 eq) in anhydrous methanol.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Then, add the acid catalyst (e.g., concentrated HCl, 0.2 eq) and heat the reaction to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude tetrahydroisoquinoline product can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Materials | 6-Chloropiperonal, β-Arylethylamine |
| Catalyst | HCl or TFA |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux |
| Typical Reaction Time | 12-24 hours |
| Expected Yield | 60-80% |
Route B: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[8][9][11][13] This route requires the initial synthesis of a suitable phenethylamine from this compound, followed by acylation and cyclization.
Step B1: Synthesis of the Phenethylamine Derivative
This multi-step conversion typically involves the conversion of the alcohol to a halide, followed by cyanation and reduction. A more direct approach involves reductive amination of the corresponding aldehyde.
Step B2: Acylation of the Phenethylamine
The synthesized phenethylamine is then acylated with an appropriate acyl chloride or anhydride to form the corresponding amide.
Step B3: Bischler-Napieralski Cyclization
Causality of Experimental Choices:
-
Dehydrating Agent (e.g., POCl₃, P₂O₅): These strong dehydrating agents are crucial for activating the amide carbonyl group, facilitating the formation of a highly electrophilic nitrilium ion or a related intermediate, which then undergoes intramolecular cyclization.[11][13]
-
Solvent (e.g., Toluene, Acetonitrile): A non-protic solvent is used to prevent unwanted side reactions with the highly reactive intermediates.
References
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The total synthesis of berberine and selected analogues, and their evaluation as amyloid beta aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. scribd.com [scribd.com]
- 14. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. lakeland.edu [lakeland.edu]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
The Versatile Role of 6-Chloropiperonyl Alcohol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Halogenated Benzodioxole Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel bioactive compounds. 6-Chloropiperonyl alcohol, known systematically as (6-chloro-1,3-benzodioxol-5-yl)methanol, has emerged as a significant intermediate, offering a unique combination of a rigid benzodioxole scaffold, a reactive primary alcohol, and a strategically placed chlorine atom. This halogen substituent not only modulates the electronic properties of the aromatic ring but also provides a handle for further synthetic diversification, particularly through cross-coupling reactions.
This guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its key synthetic transformations, providing detailed, field-proven protocols for its conversion into valuable downstream intermediates such as aldehydes, chlorides, and ethers. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Core Synthetic Transformations and Applications
This compound's primary alcohol functionality is the gateway to a variety of indispensable chemical transformations. These modifications are foundational for integrating this structural motif into more complex molecular architectures.
Oxidation to 6-Chloropiperonal: Accessing a Key Aromatic Aldehyde
The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. The resulting aldehyde, 6-chloropiperonal, is a valuable precursor for reactions such as reductive aminations, Wittig reactions, and the synthesis of heterocyclic systems like isoquinolines.[1] To achieve this transformation with high selectivity and avoid over-oxidation to the corresponding carboxylic acid, mild oxidizing agents are required.[2] Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are often the agents of choice for such delicate operations.
Protocol 1: Mild Oxidation of this compound to 6-Chloropiperonal using Pyridinium Chlorochromate (PCC)
This protocol outlines a standard procedure for the selective oxidation of a primary benzylic alcohol to its aldehyde. The causality for choosing PCC lies in its ability to deliver chromium(VI) in a non-aqueous, mildly acidic form, which arrests the oxidation at the aldehyde stage.[2]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flasks
-
Chromatography Column
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To the stirring solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The reaction mixture will typically turn into a dark brown slurry.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug with additional DCM.
-
Purification: Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The crude 6-chloropiperonal can be further purified by flash column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Data for Oxidation of Benzylic Alcohols
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
|---|---|---|---|---|---|---|
| PCC | DCM | Room Temp. | 2-4 | >95 | >95 | [2] |
| DMP | DCM | Room Temp. | 1-3 | >95 | >95 | General Knowledge |
| Catalytic TEMPO/NaOCl | DCM/H₂O | 0 - Room Temp. | 1-2 | >98 | >98 |[2] |
Caption: Workflow for the oxidation of this compound.
Conversion to 6-Chloropiperonyl Chloride: Activating the Benzylic Position
The transformation of an alcohol into an alkyl halide is a fundamental activation step, converting a poor leaving group (-OH) into an excellent one (-Cl). 6-Chloropiperonyl chloride is a highly reactive electrophile, ideal for nucleophilic substitution reactions to introduce a wide array of functional groups. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.
Protocol 2: Synthesis of 6-Chloropiperonyl Chloride using Thionyl Chloride
This protocol describes the conversion of this compound to its corresponding chloride. The choice of thionyl chloride is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Pyridine (optional, as a base)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask with Reflux Condenser
-
Ice Bath
Procedure:
-
Reaction Setup: In a flame-dried round bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), place this compound (1.0 eq).
-
Reagent Addition: Add anhydrous toluene or DCM to dissolve the alcohol. Cool the solution in an ice bath.
-
Chlorination: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled, stirring solution. If desired, a catalytic amount of pyridine can be added to scavenge the HCl produced.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC).
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The crude 6-chloropiperonyl chloride is often used in the next step without further purification due to its reactivity. If purification is necessary, it can be attempted by vacuum distillation or recrystallization, though care must be taken to avoid decomposition.
-
Characterization: The product should be characterized by NMR spectroscopy, although its lachrymatory nature and reactivity warrant cautious handling.
Caption: Conversion of this compound to its chloride.
Etherification: Expanding the Molecular Framework
Ether linkages are prevalent in many natural products and pharmaceuticals. The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[3] this compound can serve as the nucleophile (after deprotonation) or, after conversion to its chloride, as the electrophile in this reaction.
Protocol 3: Williamson Ether Synthesis of a 6-Chloropiperonyl Ether
This protocol details the synthesis of an ether from this compound and an alkyl halide. The key step is the deprotonation of the alcohol to form a more nucleophilic alkoxide. A strong base like sodium hydride (NaH) is ideal for this purpose as the only byproduct is hydrogen gas.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
An appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Three-neck Round Bottom Flask
-
Ice Bath
Procedure:
-
Alkoxide Formation: In a flame-dried, three-neck round bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension in an ice bath.
-
Alcohol Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation (cessation of H₂ gas evolution).
-
Electrophile Addition: Cool the resulting alkoxide solution back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Characterization: Purify the crude ether by flash column chromatography on silica gel and characterize by NMR and mass spectrometry.
Caption: Key steps in the Williamson ether synthesis.
Application in the Synthesis of Complex Heterocycles
The true value of a building block is demonstrated by its utility in constructing more complex, biologically relevant molecules. Derivatives of this compound are excellent precursors for advanced synthetic operations. For instance, a related bromo-analog has been effectively used in a multi-step synthesis involving a Huisgen 1,3-dipolar cycloaddition ("click reaction") followed by a Suzuki-Miyaura cross-coupling reaction.[4] This highlights how the functionalities of the 6-chloropiperonyl scaffold can be sequentially and selectively elaborated.
The chloro-substituent on the aromatic ring is particularly amenable to palladium-catalyzed Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond with a variety of boronic acids. This opens up a vast chemical space for creating libraries of compounds for drug discovery screening.
Conceptual Synthetic Route: A plausible synthetic pathway could involve the conversion of this compound to an azide derivative via its tosylate or chloride. This azide can then undergo a copper-catalyzed click reaction with an alkyne to form a triazole. The chloro-substituent on the benzodioxole ring remains intact and can subsequently be used as a handle for a Suzuki-Miyaura coupling with a desired boronic acid, leading to highly functionalized, poly-aromatic systems.[4]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifecta of a primary alcohol, a benzodioxole core, and a chlorine-substituted aromatic ring provides multiple avenues for synthetic manipulation. The protocols detailed herein for oxidation, chlorination, and etherification represent fundamental and reliable methods for generating key intermediates. The potential for these intermediates to be used in advanced synthetic strategies, such as cross-coupling reactions, underscores the importance of this compound in the toolkit of medicinal and synthetic chemists aiming to construct novel and complex molecular architectures.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
Application Notes and Protocols for the Selective Oxidation of 6-Chloropiperonyl Alcohol to 6-Chloropiperonal
Abstract
This document provides a comprehensive guide for the selective oxidation of the primary alcohol, 6-Chloropiperonyl alcohol, to its corresponding aldehyde, 6-Chloropiperonal. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various oxidation methodologies, including Swern, Dess-Martin periodinane (DMP), Pyridinium Chlorochromate (PCC), and TEMPO-catalyzed systems. We will delve into the mechanistic underpinnings of each protocol, providing a rationale for experimental choices to ensure high yield and purity of the desired aldehyde while minimizing over-oxidation to the carboxylic acid. Detailed, step-by-step protocols, methods for reaction monitoring, product purification, and full characterization are provided.
Introduction: The Importance of Selective Aldehyde Synthesis
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. Aldehydes are versatile functional groups that serve as key precursors for a wide array of more complex molecules through reactions such as Wittig olefination, Grignard additions, and reductive aminations. 6-Chloropiperonal, the target molecule of this guide, is a valuable building block in medicinal chemistry and materials science due to the presence of the chlorinated piperonyl scaffold.
The primary challenge in this oxidation is preventing the over-oxidation of the initially formed aldehyde to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. This application note will compare and contrast several state-of-the-art and classical methods for this transformation, enabling the researcher to make an informed decision based on factors such as substrate compatibility, scale, safety, and reagent availability.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of both the starting material and the product is essential for successful reaction execution, monitoring, and purification.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₈H₇ClO₃ | 186.59 | 67-73 | 2591-25-5 | |
| 6-Chloropiperonal | C₈H₅ClO₃ | 184.58 | 114-115 | 15952-61-1[1] |
Strategic Selection of the Oxidation Protocol
The choice of oxidant is paramount for the selective conversion of this compound to 6-Chloropiperonal. The electron-rich nature of the piperonyl ring system and the presence of the chloro-substituent must be considered. Below is a comparative overview of suitable methods.
| Oxidation Method | Reagents | Pros | Cons |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild conditions, high yields, avoids heavy metals.[1][2] | Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide.[2] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Mild, room temperature, high chemoselectivity, short reaction times.[3] | Reagent is expensive and potentially explosive.[3] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Readily available, stable, efficient for many alcohols.[4] | Chromium(VI) is toxic, requires stoichiometric amounts.[4] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), co-oxidant (e.g., NaOCl, PhI(OAc)₂) | Catalytic, environmentally benign options, high selectivity for primary alcohols.[5] | Co-oxidant choice is critical, can be substrate-dependent. |
For the oxidation of this compound, both Swern and Dess-Martin periodinane (DMP) oxidations are highly recommended due to their mild nature and high selectivity, which are crucial for handling the potentially sensitive piperonyl moiety.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the oxidation of this compound. Researchers should perform small-scale trials to optimize conditions for their specific setup and purity requirements.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the oxidizing species. A hindered base, such as triethylamine, is then used to promote the elimination reaction to form the aldehyde.[1][2]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dry ice/acetone bath
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of anhydrous DMSO (2.5 eq.) in anhydrous CH₂Cl₂ dropwise over 15 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ dropwise over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq.) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-Chloropiperonal.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a reliable and mild method that can be performed at room temperature, making it operationally simpler than the Swern oxidation.[3]
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-Chloropiperonal.
Product Characterization
Confirmation of the product identity and purity is achieved through a combination of chromatographic and spectroscopic techniques.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. The aldehyde product is expected to have a higher Rf value than the starting alcohol in a non-polar eluent system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change will be the disappearance of the alcohol's broad -OH singlet and the methylene protons adjacent to the oxygen (around 4.6 ppm), and the appearance of a sharp singlet for the aldehyde proton (-CHO) in the downfield region (typically 9.5-10.5 ppm). The aromatic protons will also show characteristic shifts.
-
¹³C NMR: The carbon of the hydroxymethyl group (around 60-65 ppm) will be replaced by the characteristic aldehyde carbonyl carbon signal in the highly deshielded region (around 190-200 ppm).
-
-
Infrared (IR) Spectroscopy: The broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) will be absent in the product spectrum. A strong, sharp carbonyl (C=O) stretching band characteristic of an aldehyde will appear around 1680-1710 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak (M⁺) corresponding to the molecular weight of 6-Chloropiperonal (184.58 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observed.[6]
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Oxalyl Chloride (Swern Oxidation): Highly toxic and corrosive. Reacts violently with water. Handle with extreme care.
-
Dess-Martin Periodinane (DMP): Potentially explosive upon impact or heating. Handle with care and avoid grinding.
-
Pyridinium Chlorochromate (PCC): A suspected carcinogen. Avoid inhalation of the dust.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle in a fume hood.
Conclusion
The selective oxidation of this compound to 6-Chloropiperonal can be effectively achieved using several modern synthetic methods. The choice between protocols such as Swern and Dess-Martin periodinane oxidation will depend on the specific requirements of the laboratory, including scale, available equipment, and safety considerations. The detailed protocols and characterization guidelines provided in this application note offer a solid foundation for researchers to successfully perform this important chemical transformation.
References
Application Note: 6-Chloropiperonyl Alcohol as a Versatile Synthon for Natural Product Analogue Development
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity. However, limitations such as low natural abundance and challenging total synthesis necessitate the development of synthetic analogues. This guide details the strategic application of 6-Chloropiperonyl alcohol, a readily available and highly functionalized building block, in the synthesis of novel analogues inspired by natural product scaffolds. We provide a comprehensive overview of its reactivity, detailed experimental protocols for key transformations, and a strategic workflow for its incorporation into complex molecular architectures. The methodologies presented herein are designed to be robust and adaptable, empowering medicinal chemists to accelerate the discovery of new bioactive compounds.
Introduction: The Strategic Value of the 6-Chloropiperonyl Moiety
The benzo[d][1][2]dioxole (piperonyl) ring system is a privileged scaffold found in a multitude of bioactive natural products, contributing to their interaction with various biological targets.[3][4] this compound emerges as a particularly valuable starting material for analogue synthesis due to its trifecta of functional handles:
-
A Primary Alcohol: The hydroxymethyl group is a versatile nucleophile, readily undergoing O-alkylation, esterification, and oxidation, or conversion into a potent electrophile.[5][6]
-
An Electron-Rich Aromatic Ring: The methylenedioxy-substituted benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
-
A Chloro Substituent: The chlorine atom offers a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the introduction of diverse substituents and the construction of complex biaryl systems often seen in natural products.
This unique combination allows for divergent synthesis, where a single starting material can be elaborated into a library of structurally diverse analogues for structure-activity relationship (SAR) studies.
Reagent Overview and Physicochemical Properties
Proper handling and storage are paramount for ensuring the reagent's stability and reactivity.
| Property | Value | Source |
| Chemical Name | (6-chlorobenzo[d][1][2]dioxol-5-yl)methanol | [7] |
| Synonyms | 2-Chloro-4,5-(methylenedioxy)benzyl Alcohol | [7] |
| CAS Number | 2591-25-5 | [7][8][] |
| Molecular Formula | C₈H₇ClO₃ | [7][] |
| Molecular Weight | 186.59 g/mol | [7][] |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C Refrigerator, protect from moisture | [7] |
Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations: A Reactivity Map
The primary alcohol functionality is the most common reaction site. Its transformation into other functional groups unlocks a wide array of subsequent synthetic possibilities.
Caption: Key synthetic transformations of this compound.
The following sections provide detailed protocols for the four primary transformations originating from the starting alcohol.
Detailed Experimental Protocols
These protocols are designed as starting points and may require optimization based on the specific substrate and desired scale.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol converts the alcohol into an ether, a common linkage in natural product analogues. The use of sodium hydride (NaH) ensures complete deprotonation of the alcohol to form a potent nucleophile.
-
Reaction: R-OH + R'-X → R-O-R'
-
Rationale: The alkoxide generated is a strong nucleophile that displaces a halide or other good leaving group (X) from an alkylating agent (R'-X). Anhydrous, polar aprotic solvents like THF or DMF are used to prevent quenching the base and to effectively solvate the cation.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate & Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Protocol 2: Esterification using an Acid Chloride
This method creates an ester linkage, prevalent in many bioactive molecules. The use of a mild base like pyridine neutralizes the HCl byproduct.
-
Reaction: R-OH + R'-COCl → R-O-CO-R'
-
Rationale: The alcohol's lone pair attacks the highly electrophilic carbonyl carbon of the acid chloride. Pyridine acts as a nucleophilic catalyst and an acid scavenger.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (or other acid chloride) (1.2 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere.
-
Add pyridine and cool the solution to 0°C.
-
Add the acid chloride dropwise. A precipitate (pyridinium hydrochloride) may form.
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with water, 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Protocol 3: Conversion to 6-Chloropiperonyl Chloride
This protocol transforms the weakly nucleophilic alcohol into a potent electrophile, ideal for C-C, C-N, or C-O bond formation via Sₙ2 reactions.
-
Reaction: R-OH + SOCl₂ → R-Cl
-
Rationale: Thionyl chloride (SOCl₂) converts the hydroxyl group into an excellent leaving group (a chlorosulfite ester), which is then displaced by a chloride ion in an Sₙ2 fashion, leading to inversion of stereochemistry if the carbon were chiral.[6][10]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional, 1 drop)
Procedure:
-
To a solution of this compound in anhydrous DCM at 0°C under an inert atmosphere, add one drop of DMF.
-
Slowly add thionyl chloride dropwise. Caution: Vigorous gas evolution (SO₂ and HCl) occurs. Ensure adequate ventilation.
-
Stir the reaction at 0°C for 1 hour, then at room temperature for 2-4 hours. Monitor by TLC (the product will be less polar than the starting material).
-
Carefully pour the reaction mixture onto crushed ice to quench excess SOCl₂.
-
Transfer to a separatory funnel, separate the layers, and wash the organic layer with cold water and saturated NaHCO₃ until effervescence ceases.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The resulting 6-Chloropiperonyl chloride is often used immediately in the next step due to its potential instability, but can be purified by careful chromatography if needed.
Protocol 4: Oxidation to 6-Chloropiperonal
This protocol provides the corresponding aldehyde, a key intermediate for olefination, reductive amination, and aldol-type reactions.
-
Reaction: R-CH₂OH + [O] → R-CHO
-
Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that reliably oxidizes primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which can occur with stronger oxidants like chromic acid.[5]
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel or Celite®
Procedure:
-
To a suspension of PCC and a small amount of silica gel in anhydrous DCM, add a solution of this compound in DCM dropwise at room temperature.
-
Stir the resulting dark mixture vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a short plug of silica gel or Celite® to remove the chromium byproducts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Synthetic Workflow: Building a Natural Product Analogue
To illustrate the strategic utility of these transformations, we propose a synthetic workflow to generate a combretastatin-like analogue, a class of compounds known for their potent cytotoxic and anti-vascular activities.
References
- 1. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Chemical Synthesis of Presilphiperfolanol Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperonyl alcohol | C8H8O3 | CID 10322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | 2591-25-5 | CAA59125 [biosynth.com]
- 10. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
Topic: Derivatization of 6-Chloropiperonyl Alcohol for Biological Screening
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The generation of novel chemical entities for biological screening is a cornerstone of modern drug discovery. Small molecule scaffolds that can be readily modified to explore a wide chemical space are of particular value. This guide provides a detailed technical overview and actionable protocols for the derivatization of 6-chloropiperonyl alcohol, a versatile starting material. The primary benzylic alcohol of this compound serves as a reactive handle for the synthesis of diverse libraries of esters, ethers, and carbamates. We will explore the underlying chemical principles, provide step-by-step, self-validating protocols, and discuss the strategic considerations for creating a compound library amenable to high-throughput screening (HTS).
Introduction: The Strategic Value of this compound
This compound, with the molecular formula C₈H₇ClO₃, is a substituted benzodioxole derivative.[1][2][3] The benzodioxole moiety is a common scaffold in natural products and pharmacologically active compounds, including derivatives of piperine, the major alkaloid of black pepper, which has been studied for a range of biological activities.[4][5] The strategic derivatization of this compound is predicated on two key features:
-
The Reactive Benzylic Alcohol: The primary alcohol functional group is a versatile nucleophile, readily participating in a variety of bond-forming reactions.[6][7] Its reactivity is the foundation for the protocols described herein.
-
The Substituted Aromatic Core: The chloro- and methylenedioxy- substituents provide a unique electronic and steric profile, offering a distinct starting point for exploring structure-activity relationships (SAR) compared to its parent compound, piperonyl alcohol.[8]
The objective of derivatization is to systematically modify the parent structure to create a library of related compounds. This library can then be screened against biological targets to identify "hits"—compounds that exhibit a desired effect—and to understand how different functional groups influence biological activity.[9][10]
Foundational Chemistry: Targeting the Hydroxyl Group
The hydroxyl (-OH) group of this compound is the primary site for chemical modification. As a primary benzylic alcohol, it can be readily converted into a variety of functional groups. This guide will focus on three robust and synthetically accessible transformations: Esterification, Etherification, and Carbamate formation.
Figure 1: Overall workflow from starting material to biological screening.
Detailed Application Protocols
The following protocols are designed to be robust and include in-process controls for self-validation. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 6-Chloropiperonyl Esters via Acylation
Principle: This protocol utilizes the Schotten-Baumann reaction conditions, where the nucleophilic hydroxyl group of this compound attacks an electrophilic acyl chloride in the presence of a base.[11] The base (e.g., pyridine or triethylamine) neutralizes the HCl byproduct, driving the reaction to completion. This method is highly efficient for generating a wide array of esters.
Figure 2: Reaction scheme for ester synthesis.
Materials and Reagents:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, ice bath
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Acyl Chloride (R-COCl) | 1.2 | Electrophile for ester formation |
| Pyridine or Et₃N | 1.5 | Base to neutralize HCl byproduct |
| Anhydrous Solvent (DCM/THF) | - | Reaction medium |
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration). Add the base (1.5 eq., e.g., pyridine) and cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.2 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirring alcohol solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
In-Process Control (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot indicates reaction completion.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Synthesis of 6-Chloropiperonyl Ethers via Williamson Ether Synthesis
Principle: The Williamson ether synthesis is a robust method for forming ethers.[12] It proceeds via an Sₙ2 reaction where an alkoxide, formed by deprotonating the alcohol with a strong base, acts as a nucleophile and attacks an alkyl halide. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for efficiently generating the alkoxide.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask, magnetic stirrer, syringe, inert atmosphere setup
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 1.2 | Strong base to form alkoxide |
| Alkyl Halide (R-X) | 1.1 | Electrophile for ether formation |
| Anhydrous Solvent (THF/DMF) | - | Reaction medium |
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq., 60% dispersion).
-
Washing NaH (Optional but Recommended): Carefully wash the NaH with anhydrous hexanes to remove the mineral oil. Decant the hexanes via cannula. Repeat twice.
-
Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Alkoxide Formation: Dissolve this compound (1.0 eq.) in anhydrous THF and add it slowly to the stirring NaH suspension. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes.
-
Addition of Alkyl Halide: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). For less reactive halides, gentle heating (e.g., 50 °C) may be required.[13][14]
-
In-Process Control (Self-Validation): Monitor the reaction by TLC. The formation of a new, less polar spot and the consumption of the starting alcohol confirms progress.
-
Workup: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify the crude product by flash chromatography and confirm its identity by NMR and MS.
Protocol 3: Synthesis of 6-Chloropiperonyl Carbamates
Principle: Carbamates can be synthesized by reacting an alcohol with an isocyanate.[15][16] This reaction is typically very efficient and often requires no catalyst. An alternative, milder method involves activating the alcohol with a reagent like N,N'-disuccinimidyl carbonate (DSC) to form an activated intermediate, which then reacts with an amine.[17] The isocyanate route is presented here for its simplicity in library synthesis.
Materials and Reagents:
-
This compound
-
Isocyanate of choice (e.g., phenyl isocyanate, butyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Optional: Dibutyltin dilaurate (DBTDL) as a catalyst
-
Reaction vial, magnetic stirrer
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Isocyanate (R-NCO) | 1.1 | Electrophile for carbamate formation |
| Anhydrous Solvent (DCM) | - | Reaction medium |
| DBTDL (optional) | 0.01-0.05 | Catalyst for sterically hindered cases |
Procedure:
-
Setup: In a dry reaction vial, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Addition of Isocyanate: Add the isocyanate (1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. If the reaction is sluggish (as determined by TLC), add a catalytic amount of DBTDL and/or gently heat to 40 °C.
-
In-Process Control (Self-Validation): Monitor by TLC until the starting alcohol is consumed.
-
Workup: The reaction is often clean enough that a simple concentration of the solvent is sufficient. If unreacted isocyanate remains, it can be quenched by adding a small amount of methanol.
-
Purification & Characterization: The crude product can be purified by recrystallization or flash chromatography. Confirm the structure by NMR and MS.
Library Generation and Screening Considerations
The ultimate goal of these derivatization efforts is to produce a library of compounds for biological evaluation. High-Throughput Screening (HTS) is a drug discovery process that leverages automation to rapidly test thousands to millions of compounds for a specific biological activity.[9][10][18][19]
Key Considerations:
-
Diversity: To effectively probe the SAR, use a diverse set of building blocks (acyl chlorides, alkyl halides, isocyanates) with varying electronic, steric, and lipophilic properties.
-
Purity: Compound purity is critical. Impurities can lead to false-positive or false-negative results in HTS assays. All library members should be purified and characterized to a high standard (e.g., >95% purity).
-
Data Management: Each new derivative must be cataloged with its structure, purity data, and a unique identifier for tracking through the screening process.
Conclusion
This compound is an excellent starting scaffold for the generation of diverse chemical libraries. The primary alcohol provides a reliable chemical handle for robust reactions such as esterification, etherification, and carbamate formation. The detailed, self-validating protocols provided in this guide offer a clear path for synthesizing novel derivatives. By applying these methods, researchers can efficiently generate high-quality compound libraries, accelerating the hit-identification phase of drug discovery.
References
- 1. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. L05972.06 [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Properties of Alcohol: Key Physical & Chemical Features [vedantu.com]
- 8. Piperonyl alcohol | C8H8O3 | CID 10322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. High-throughput screening - Wikipedia [en.wikipedia.org]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for the Synthesis of Amine Derivatives from 6-Chloropiperonyl Alcohol
Introduction: Strategic Importance of 6-Chloropiperonyl Alcohol Derivatives
This compound is a versatile building block in medicinal chemistry and drug development. Its unique structure, featuring a chlorinated aromatic ring and a methylenedioxy group, is a key pharmacophore in a variety of biologically active molecules. The derivatization of the primary alcohol functional group into various amines is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The introduction of an amine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, receptor binding affinity, and metabolic stability. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the reaction of this compound with primary and secondary amines, tailored for researchers and professionals in the field of drug development.
Core Chemical Principles: Overcoming the Reactivity Hurdle
The direct reaction of an alcohol with an amine to form a new carbon-nitrogen bond via nucleophilic substitution is a challenging transformation. The hydroxyl group (-OH) of an alcohol is a poor leaving group, as its departure would result in the formation of a highly basic hydroxide ion (OH⁻). Consequently, direct displacement of the hydroxyl group by an amine is not a feasible synthetic route under standard conditions.[1][2][3]
To facilitate this transformation, the hydroxyl group must first be "activated" by converting it into a better leaving group. Several reliable strategies have been developed to achieve this, and the choice of method often depends on the specific amine, the desired stereochemistry, and the overall synthetic scheme. The primary strategies discussed in this guide are:
-
Conversion to an Alkyl Halide: The alcohol is first converted to the corresponding alkyl bromide or chloride, which are excellent substrates for SN2 reactions with amines.
-
Conversion to a Sulfonate Ester: The alcohol is transformed into a mesylate or tosylate, which are superb leaving groups, facilitating nucleophilic attack by the amine.
-
The Mitsunobu Reaction: This powerful reaction allows for the direct, one-pot conversion of a primary or secondary alcohol to an amine with inversion of stereochemistry.[4][5][6]
An alternative and increasingly popular approach is reductive amination , which involves the reaction of the corresponding aldehyde (6-chloropiperonal) with an amine to form an imine, followed by in-situ reduction to the target amine. This method is often preferred for its operational simplicity and milder reaction conditions.
Experimental Protocols
Method 1: Synthesis via Activation to an Alkyl Halide
This two-step protocol involves the initial conversion of this compound to the corresponding benzyl bromide, followed by nucleophilic substitution with the desired amine.
Step 1: Synthesis of 5-(bromomethyl)-6-chlorobenzo[d][5][7]dioxole
-
Principle: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL per gram of alcohol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (0.4 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(bromomethyl)-6-chlorobenzo[d][5][7]dioxole. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with a Primary or Secondary Amine
-
Principle: The resulting benzyl bromide is a potent electrophile and readily undergoes an SN2 reaction with primary or secondary amines. To prevent over-alkylation, especially with primary amines, it is crucial to use an excess of the amine.[7]
Protocol for Reaction with a Primary Amine (e.g., Ethylamine):
-
Dissolve the crude 5-(bromomethyl)-6-chlorobenzo[d][5][7]dioxole (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Add a large excess of ethylamine (5-10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the excess amine and solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the amine hydrobromide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-((6-chlorobenzo[d][5][7]dioxol-5-yl)methyl)ethanamine.
Protocol for Reaction with a Secondary Amine (e.g., Diethylamine):
-
Dissolve the crude 5-(bromomethyl)-6-chlorobenzo[d][5][7]dioxole (1.0 eq) in acetonitrile or THF.
-
Add diethylamine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) to the solution. The base scavenges the HBr formed during the reaction.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 6-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield N-((6-chlorobenzo[d][5][7]dioxol-5-yl)methyl)-N-ethylethanamine.
Method 2: The Mitsunobu Reaction for Direct Amination
-
Principle: The Mitsunobu reaction provides a powerful one-pot method for the conversion of alcohols to amines with complete inversion of stereochemistry (though not relevant for this achiral substrate).[4][5][6] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ. For amination, a nitrogen nucleophile with a pKa of less than 15 is typically required. Phthalimide is a common choice, and the resulting phthalimide can be cleaved to yield the primary amine in a subsequent step (Gabriel Synthesis).
Protocol:
-
To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the consumption of the alcohol and the formation of the N-substituted phthalimide.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
-
To obtain the primary amine, the resulting phthalimide derivative is treated with hydrazine monohydrate in ethanol under reflux.
| Reagent/Parameter | Method 1 (via Alkyl Halide) | Method 2 (Mitsunobu) |
| Starting Material | This compound | This compound |
| Key Reagents | PBr₃, Amine, Base (optional) | PPh₃, DEAD/DIAD, Phthalimide |
| Number of Steps | 2 | 1 (for phthalimide), 2 (for amine) |
| Temperature | 0 °C to RT (Step 1), RT to 50°C (Step 2) | 0 °C to RT |
| Key Advantages | Uses common, less expensive reagents. | One-pot, mild conditions. |
| Key Disadvantages | Two distinct synthetic steps required. | Stoichiometric amounts of byproducts. |
Visualization of Synthetic Pathways
Figure 1: Comparative workflow of the two primary methods for the synthesis of amines from this compound.
Alternative Pathway: Reductive Amination
For the synthesis of amines from this compound, an alternative and highly efficient method is reductive amination. This involves the oxidation of the starting alcohol to the corresponding aldehyde, 6-chloropiperonal, followed by its reaction with an amine in the presence of a reducing agent.
Figure 2: The reductive amination pathway as an alternative synthetic route.
Protocol Overview for Reductive Amination:
-
Oxidation: Oxidize this compound to 6-chloropiperonal using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Imination and Reduction: In a one-pot procedure, dissolve the aldehyde in a suitable solvent (e.g., methanol or dichloroethane), add the amine (1.0-1.2 eq), and a catalytic amount of acetic acid. After stirring for a short period to allow for imine formation, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[5][8][9][10] Stir until the reaction is complete, then work up and purify as required.
Conclusion and Future Perspectives
The synthesis of amine derivatives from this compound is a crucial transformation in the development of new therapeutics. While direct amination is not feasible, several robust methods are available to the synthetic chemist. The choice between activating the alcohol as an alkyl halide, employing the Mitsunobu reaction, or pursuing a reductive amination strategy will depend on factors such as the scale of the reaction, the cost of reagents, and the specific functional groups present in the amine. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize these valuable compounds and advance their drug discovery programs.
References
- 1. digscholarship.unco.edu [digscholarship.unco.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. data.epo.org [data.epo.org]
- 10. Process for preparation of tamsulosin and its derivatives - Patent 1734036 [data.epo.org]
Application Notes and Protocols: Strategic Protection of 6-Chloropiperonyl Alcohol
Introduction: The Synthetic Challenge
6-Chloropiperonyl alcohol is a valuable substituted benzyl alcohol derivative used in the synthesis of complex molecules in agrochemical and pharmaceutical research.[1][2] Its structure features a primary alcohol, a chloro-substituent, and a benzo[d][3][4]dioxole (methylenedioxy) ring system. The primary alcohol's nucleophilic oxygen and acidic proton make it highly reactive, often interfering with desired transformations elsewhere in the molecule, such as reactions involving strong bases, organometallics, or specific oxidations.[5][6][7] Therefore, transiently masking or "protecting" this hydroxyl group is a critical step in a multi-step synthetic sequence.[8]
A successful protection strategy hinges on three pillars: the protecting group must be introduced efficiently, remain inert during subsequent reactions, and be removed selectively under conditions that do not compromise the integrity of the rest of the molecule.[5][9] For this compound, particular attention must be paid to the methylenedioxy bridge, which, as an acetal, is susceptible to cleavage under harsh acidic conditions.[10] This guide provides a detailed analysis of robust and orthogonal protecting group strategies, complete with actionable protocols for their implementation.
Strategic Framework for Protecting Group Selection
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The ideal group must be "orthogonal," meaning its removal conditions are specific and do not affect other functional groups.[9][11] For this compound, the key is to select a protecting group for the alcohol whose cleavage conditions are compatible with the chloro-substituent and the acid-sensitive methylenedioxy ring.
Caption: Decision workflow for selecting an orthogonal protecting group.
Recommended Protecting Group Strategies and Protocols
We present three field-proven strategies for the protection of this compound: tert-Butyldimethylsilyl (TBDMS) ether, Methoxymethyl (MOM) ether, and Benzyl (Bn) ether.
Strategy A: tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is a workhorse for alcohol protection due to its steric bulk and predictable reactivity.[12][13] It is highly stable under basic, nucleophilic, and many oxidative/reductive conditions but is selectively cleaved by fluoride ions or acid. The fluoride-mediated deprotection is exceptionally mild and orthogonal to most other functional groups, including the acid-sensitive methylenedioxy bridge.[6][14]
Caption: TBDMS protection and deprotection workflow.
Protocol 3.1.1: Protection as TBDMS Ether
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq). Stir at room temperature under an inert atmosphere (N₂ or Ar) until all solids dissolve.
-
Reaction: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution at 0 °C (ice bath).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS ether.
Protocol 3.1.2: Deprotection of TBDMS Ether
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a plastic vial or flask (to prevent etching of glass by fluoride).
-
Reaction: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.
-
Monitoring: Stir for 1-3 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, quench with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to recover the pure this compound.
Strategy B: Methoxymethyl (MOM) Ether
MOM ethers are acetals that are stable in strongly basic to weakly acidic media (pH 4-12), making them an excellent choice when subsequent steps involve reagents incompatible with silyl ethers.[3][15] Deprotection is achieved under acidic conditions, which must be carefully controlled to prevent cleavage of the methylenedioxy group.[3][4]
Caption: MOM protection and deprotection workflow.
Protocol 3.2.1: Protection as MOM Ether
-
Safety Note: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Cool the solution to 0 °C.
-
Reaction: Add MOM-Cl (1.5 eq) dropwise to the cooled solution.
-
Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC for 2-5 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by silica gel column chromatography to obtain the MOM ether.[3]
Protocol 3.2.2: Deprotection of MOM Ether
-
Preparation: Dissolve the MOM-protected alcohol (1.0 eq) in methanol (MeOH, ~0.2 M).
-
Reaction: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.1 eq). Heat the mixture to reflux (or stir at 40-50 °C).
-
Monitoring: Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Strategy C: Benzyl (Bn) Ether
Benzyl ethers are exceptionally robust, withstanding strong acids, bases, and a wide array of redox reagents.[13][16] Their defining feature is the unique deprotection via catalytic hydrogenolysis, which is orthogonal to nearly all other common protecting groups.[8][16] This makes the Bn group an excellent choice for complex, multi-step syntheses.
Caption: Benzyl ether protection and deprotection workflow.
Protocol 3.3.1: Protection as Benzyl Ether (Williamson Synthesis)
-
Safety Note: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (~0.5 M) under an inert atmosphere and cool to 0 °C.
-
Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel column chromatography.[13][16]
Protocol 3.3.2: Deprotection of Benzyl Ether (Hydrogenolysis)
-
Preparation: Dissolve the benzyl-protected alcohol (1.0 eq) in ethanol or ethyl acetate (~0.1 M).
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution under an inert atmosphere.
-
Reaction: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often pure enough for the next step, but can be further purified by column chromatography if necessary.[16]
Comparative Summary of Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantage |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF (mild) or H⁺ (can be harsh) | Stable: Base, Organometallics, most Red/Ox. Labile: Acid, Fluoride. | Highly selective, mild fluoride-based deprotection. |
| MOM | MOM-Cl, DIPEA, DCM | Mild Acid (e.g., PPTS, dil. HCl) | Stable: Base, Organometallics, H₂, Fluoride. Labile: Acid. | Orthogonal to silyl ethers and benzyl ethers. |
| Benzyl (Bn) | NaH, BnBr, THF | H₂ (1 atm), Pd/C (catalytic) | Stable: Strong Acid/Base, Red/Ox, Fluoride. Labile: Hydrogenolysis. | Extremely robust with a unique, mild deprotection method. |
Conclusion
The effective protection and deprotection of the primary alcohol in this compound is fundamental to its successful use in organic synthesis. The choice between silyl (TBDMS), alkoxymethyl (MOM), and benzyl (Bn) ethers should be a strategic one, guided by the planned downstream reaction sequence and the need for orthogonal cleavage conditions. By understanding the stability and lability of each group, as detailed in these protocols, researchers can navigate complex synthetic pathways with greater efficiency and control, ensuring the integrity of the sensitive methylenedioxy functionality is maintained throughout.
References
- 1. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohol Reactivity [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. Protective Groups [organic-chemistry.org]
- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. adichemistry.com [adichemistry.com]
- 16. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols: The Role of 6-Chloropiperonyl Alcohol in Agrochemical Research
Abstract
This document provides a detailed technical guide on the applications of 6-Chloropiperonyl alcohol within the agrochemical sector. While not widely documented as a direct precursor in the synthesis of commercialized agrochemicals, its unique structural features—a chlorinated phenyl ring, a methylenedioxy bridge, and a primary alcohol—make it a molecule of significant interest. This guide will explore its potential as a versatile synthon for the creation of novel active ingredients, its documented role as a metabolite in toxicological studies, and its utility as an analytical standard. The protocols and discussions herein are designed for researchers, chemists, and professionals in the field of agrochemical development.
Introduction: Unveiling the Potential of a Multifunctional Building Block
This compound, with the chemical structure (6-chloro-1,3-benzodioxol-5-yl)methanol, presents a compelling scaffold for agrochemical discovery. The 1,3-benzodioxole moiety is a well-known structural feature in a number of biologically active compounds, including some natural and synthetic insecticides. The presence of a chlorine atom can enhance the biological activity and metabolic stability of a molecule, while the primary alcohol functional group serves as a convenient handle for a variety of chemical transformations.
While extensive literature and patent searches do not reveal its widespread use as a starting material for current major agrochemicals, its potential for such applications is significant. This guide, therefore, takes a forward-looking approach, presenting both the established and prospective roles of this compound in the agrochemical landscape.
This compound as a Versatile Synthon for Novel Agrochemicals
The true potential of this compound lies in its utility as a starting material for the synthesis of new chemical entities with potential pesticidal activity. The primary alcohol group is particularly amenable to derivatization, allowing for the introduction of various toxico-pharmacophoric groups.
Synthesis of Ether Derivatives
The hydroxyl group of this compound can be readily converted into an ether linkage, a common structural motif in many herbicides and fungicides. A Williamson ether synthesis, for example, can be employed to introduce a wide range of alkyl or aryl substituents.
Protocol 1: General Procedure for the Synthesis of 6-Chloropiperonyl Ether Derivatives
-
Deprotonation: Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide).
-
Add 1.1 equivalents of a strong base, such as sodium hydride, and stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Alkylation: To the resulting alkoxide solution, add 1.2 equivalents of an appropriate alkyl or benzyl halide (R-X).
-
Heat the reaction mixture to a temperature appropriate for the specific halide (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.
Synthesis of Ester Derivatives
Esterification of this compound can lead to compounds with potential insecticidal properties, mimicking the structure of some pyrethroid insecticides which are esters of a specific acid and an alcohol.
Protocol 2: General Procedure for the Synthesis of 6-Chloropiperonyl Esters
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as dichloromethane or toluene.
-
Add 1.5 equivalents of a base, for example, triethylamine or pyridine, to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and slowly add 1.2 equivalents of an acyl chloride or carboxylic anhydride (R-COCl or (R-CO)₂O).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography.
-
Work-up and Purification: Quench the reaction with water or a dilute acid solution.
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The resulting crude ester can be purified by crystallization or column chromatography.
Below is a visual representation of the potential synthetic pathways starting from this compound.
Caption: Potential synthetic routes from this compound.
Role as a Metabolite in Agrochemical Toxicology
Understanding the metabolic fate of pesticides is a critical aspect of their safety assessment. This compound has been identified as a metabolic byproduct of the insecticide 2,4-dimethylbenzyl alcohol and the acid ester of piperonylic acid.[1] The formation of metabolites can have significant implications for the toxicity, persistence, and environmental impact of the parent compound.
The study of such metabolites is crucial for:
-
Toxicological Risk Assessment: Determining if the metabolites are more or less toxic than the parent agrochemical.
-
Environmental Fate Analysis: Understanding how the pesticide and its breakdown products behave in soil, water, and biological systems.
-
Regulatory Approval: Providing comprehensive data packages to regulatory agencies.
The availability of this compound as a reference standard is therefore invaluable for analytical laboratories conducting metabolic and environmental monitoring studies.
The metabolic conversion can be visualized as follows:
Caption: Generation of this compound as a metabolite.
Quantitative Data and Physicochemical Properties
For researchers working with this compound, a summary of its key physicochemical properties is provided below. This data is essential for experimental design, safety assessment, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | PubChem |
| Molecular Weight | 186.59 g/mol | PubChem |
| CAS Number | 2591-25-5 | Biosynth |
| Appearance | White to off-white crystalline powder | Typical |
| Melting Point | 85-89 °C | Varies by supplier |
| Boiling Point | 317.8 °C at 760 mmHg | Estimated |
Conclusion and Future Outlook
This compound stands as a promising, yet underutilized, platform for the development of novel agrochemicals. Its straightforward derivatization via the primary alcohol group opens up avenues for creating extensive libraries of new ether and ester compounds for biological screening. Furthermore, its established role as a pesticide metabolite underscores its importance in the realms of toxicology and environmental science. Researchers are encouraged to explore the synthetic possibilities offered by this versatile building block, as it may hold the key to the next generation of effective and safe crop protection agents. The protocols and conceptual frameworks provided in this guide serve as a foundational resource for initiating such discovery programs.
References
Application Notes and Protocols for the Enzymatic Synthesis of 6-Chloropiperonal from 6-Chloropiperonyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Biocatalysis in Pharmaceutical Intermediate Synthesis
In the landscape of modern drug discovery and development, the pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. A key strategy in this endeavor is the synthesis of analogs of existing drugs to explore structure-activity relationships (SAR). The piperonal moiety (3,4-methylenedioxybenzaldehyde) is a valuable scaffold found in various pharmacologically active compounds. A prominent example is its role as a key precursor in the synthesis of Tadalafil (Cialis®), a widely used medication for erectile dysfunction.[1][2] The enzymatic oxidation of substituted piperonyl alcohols to their corresponding aldehydes offers a green and highly selective route to valuable intermediates for the synthesis of novel drug candidates.
This guide provides detailed application notes and a comprehensive protocol for the enzymatic oxidation of 6-Chloropiperonyl alcohol to 6-chloropiperonal. This transformation leverages the catalytic prowess of alcohol dehydrogenases (ADHs), a class of enzymes renowned for their efficiency and selectivity in catalyzing the interconversion of alcohols and aldehydes/ketones.[3][4][5] The resulting product, 6-chloropiperonal, is a promising building block for the synthesis of novel analogs of Tadalafil and other bioactive molecules, offering a pathway to potentially improved pharmacological properties.[6][7] The introduction of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making 6-chloropiperonal an attractive starting material for medicinal chemistry campaigns.[8]
Enzymatic Approach: Leveraging Alcohol Dehydrogenase for Selective Oxidation
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid can be challenging using traditional chemical methods, often requiring harsh reagents and complex purification steps. Biocatalysis, through the use of enzymes like alcohol dehydrogenases, provides an elegant solution. ADHs utilize a nicotinamide cofactor (NAD⁺ or NADP⁺) as a hydride acceptor to facilitate the oxidation of the alcohol substrate.
For the oxidation of this compound, we propose the use of a commercially available and well-characterized alcohol dehydrogenase from Lactobacillus brevis (LB-ADH). This enzyme is known for its broad substrate scope, encompassing a variety of substituted benzyl alcohols, and its robustness, making it a suitable candidate for this biotransformation.[9][10][11][12]
Experimental Protocols
Protocol 1: Enzymatic Oxidation of this compound using Lactobacillus brevis ADH (LB-ADH)
This protocol details the enzymatic synthesis of 6-chloropiperonal from this compound using a commercially available alcohol dehydrogenase from Lactobacillus brevis.
Materials:
-
This compound (Substrate)
-
Alcohol Dehydrogenase from Lactobacillus brevis (LB-ADH), commercially available
-
β-Nicotinamide adenine dinucleotide (NAD⁺) (Cofactor)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Deionized water
Equipment:
-
Magnetic stirrer with stir bar
-
pH meter
-
Reaction vessel (e.g., glass vial or round-bottom flask)
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
Workflow Diagram:
Caption: Workflow for the enzymatic oxidation of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (e.g., 50 mg, 0.268 mmol) in 10 mL of 0.1 M potassium phosphate buffer (pH 7.0). Gentle warming may be required to aid dissolution.
-
To this solution, add NAD⁺ to a final concentration of 1 mM (e.g., 6.6 mg, 0.01 mmol).
-
Initiate the reaction by adding the alcohol dehydrogenase from Lactobacillus brevis (e.g., 5-10 units). The optimal enzyme amount may need to be determined empirically.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with gentle stirring.
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by HPLC or GC-MS. The disappearance of the this compound peak and the appearance of the 6-chloropiperonal peak will indicate reaction progress.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (as determined by HPLC/GC-MS), quench the reaction by adding an equal volume of ethyl acetate.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 6-chloropiperonal.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Data Summary Table:
| Parameter | Recommended Value/Range | Notes |
| Substrate Concentration | 10-50 mM | Higher concentrations may lead to substrate inhibition. |
| Enzyme Loading | 5-10 Units per 50 mg substrate | Optimal loading should be determined experimentally. |
| Cofactor (NAD⁺) | 1-2 mM | |
| Buffer System | 0.1 M Potassium Phosphate | |
| pH | 7.0 | |
| Temperature | 30°C | |
| Reaction Time | 12-24 hours | Monitor for completion. |
| Expected Product | 6-chloropiperonal | |
| Analytical Method | HPLC or GC-MS |
Application Notes for Drug Development Professionals
The enzymatic synthesis of 6-chloropiperonal opens up new avenues for the development of novel therapeutic agents. The strategic incorporation of a chlorine atom onto the piperonal scaffold can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity, improved metabolic stability, or altered receptor binding profiles.
Key Application Areas:
-
Synthesis of Tadalafil Analogs: Tadalafil's synthesis involves the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.[1] By substituting piperonal with 6-chloropiperonal, novel chlorinated analogs of Tadalafil can be synthesized. These analogs could exhibit altered selectivity for phosphodiesterase 5 (PDE5) or other PDE isoforms, potentially leading to drugs with a different side-effect profile or efficacy.[6][7]
-
Exploration of Structure-Activity Relationships (SAR): The 6-chloropiperonal intermediate allows for a systematic exploration of the SAR of the piperonyl moiety in various bioactive compounds. The chlorine atom can act as a handle for further chemical modifications or can be used to probe interactions within a biological target.
-
Development of Novel Bioactive Molecules: The piperonal scaffold is present in a wide range of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14][15][16] The availability of 6-chloropiperonal provides a starting point for the synthesis of new derivatives with potentially enhanced or novel biological activities.
Logical Relationship Diagram:
Caption: Application of enzymatically synthesized 6-chloropiperonal in drug development.
Conclusion
The enzymatic oxidation of this compound to 6-chloropiperonal using alcohol dehydrogenase from Lactobacillus brevis represents a robust and selective method for the synthesis of a valuable pharmaceutical intermediate. This biocatalytic approach offers significant advantages over traditional chemical methods in terms of environmental impact and reaction specificity. The resulting product, 6-chloropiperonal, holds considerable promise for the development of novel drug candidates, particularly in the synthesis of Tadalafil analogs and other bioactive molecules. These application notes and protocols are intended to provide researchers and scientists in the field of drug development with a practical guide to harnessing the power of biocatalysis for the creation of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of tadalafil (Cialis) from L-tryptophan | Semantic Scholar [semanticscholar.org]
- 3. Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002, an Organism Potentially Useful for the Synthesis of α,β-Unsaturated Alcohols from Allylic Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US6037158A - Alcohol dehydrogenase and its use for the enzymatic production of chiral hydroxy compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijrpr.com [ijrpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis - PMC [pmc.ncbi.nlm.nih.gov]
flow chemistry methods for the synthesis of 6-Chloropiperonyl alcohol derivatives
An Application Note and Protocol for the Flow Chemistry Synthesis of 6-Chloropiperonyl Alcohol Derivatives
Introduction
This compound and its derivatives are valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Traditional batch synthesis of these compounds often involves hazardous reagents and challenging reaction conditions, such as highly exothermic chlorination and the use of potent reducing agents. These factors can lead to safety risks, inconsistent product quality, and difficulties in scaling up production.
Continuous flow chemistry presents a transformative alternative to conventional batch processes.[1] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters like temperature, pressure, and residence time.[2][3] This precise control dramatically enhances safety, particularly when handling hazardous intermediates or performing highly exothermic reactions.[4][5] Furthermore, flow chemistry facilitates improved reaction efficiency, higher yields, and seamless scalability from laboratory research to industrial production, aligning with the principles of Green Chemistry by minimizing waste and energy consumption.[1][6]
This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the synthesis of this compound using a multi-step continuous flow approach. It outlines the foundational principles, a proposed synthetic strategy, detailed experimental protocols, and methods for process optimization, offering a robust framework for the safe, efficient, and scalable production of this key intermediate.
Part 1: Foundational Principles of Flow Chemistry
Flow chemistry leverages the unique properties of fluid dynamics in small-volume reactors (from microliters to milliliters). The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat and mass transfer, which is difficult to achieve in large batch vessels.[4][7] This enables reactions to be run under more aggressive conditions (higher temperatures and pressures) with significantly reduced risk.[4][5] Key advantages include:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given moment, preventing dangerous accumulations of energy or unstable intermediates.[5][8]
-
Precise Control: Automated pumps and valves allow for exact control over stoichiometry and residence time, leading to higher selectivity and reproducibility.[3][9]
-
Rapid Optimization: Reaction conditions can be screened and optimized quickly by systematically varying flow rates and temperatures, accelerating process development.[8][10]
-
Seamless Scalability: Scaling up production is achieved by either running the system for a longer duration ("scaling out") or by using multiple reactors in parallel, bypassing the complex re-optimization often required when moving from a lab-scale flask to a large production reactor.[1][3]
Part 2: Proposed Multi-Step Synthetic Strategy
A robust and logical three-step continuous flow process is proposed for the synthesis of this compound, starting from the readily available precursor, piperonal. This strategy isolates the key hazardous chlorination step and integrates it into a seamless workflow with in-line purification.
-
Electrophilic Chlorination: Piperonal is chlorinated using sulfuryl chloride (SO₂Cl₂) in a flow reactor. This reagent is chosen for its reactivity and suitability for flow processes. The reaction is highly exothermic and releases corrosive gases (HCl and SO₂), making it an ideal candidate for the enhanced safety and control of a flow system.
-
In-line Workup and Purification: The crude output from the first step, containing 6-Chloropiperonal, is immediately quenched and purified using a continuous liquid-liquid extraction module. This removes acidic byproducts and unreacted reagents, preventing them from interfering with the subsequent reduction step.[11]
-
Chemoselective Reduction: The purified 6-Chloropiperonal stream is then mixed with a solution of a reducing agent, such as sodium borohydride, to selectively reduce the aldehyde to the corresponding alcohol. This reaction is performed in a second flow reactor to yield the final product.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are exemplary and should be adapted and optimized for specific laboratory equipment and safety procedures. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Continuous Chlorination of Piperonal (Step 1)
This protocol details the synthesis of the intermediate, 6-Chloropiperonal.
1.1. Reagent Preparation:
-
Solution A (Substrate): Prepare a 1.0 M solution of piperonal in glacial acetic acid. Degas the solution by sparging with nitrogen for 15 minutes.
-
Solution B (Chlorinating Agent): Prepare a 1.1 M solution of sulfuryl chloride (SO₂Cl₂) in glacial acetic acid. This solution should be prepared fresh before use.
1.2. Flow Reactor Setup:
1.3. Procedure:
-
Assemble the flow chemistry system as shown in the diagram above, using PFA or equivalent chemically resistant tubing and connectors.
-
Set the heating module for the reactor coil to 70°C.
-
Set the back-pressure regulator (BPR) to 10 bar to ensure the solvent remains in the liquid phase and to control gas evolution.[4]
-
Begin by pumping the solvent (glacial acetic acid) through both lines to prime the system and establish a stable baseline.
-
Simultaneously start Pump A (Substrate) and Pump B (Chlorinating Agent) at a flow rate of 0.5 mL/min each, for a total flow rate of 1.0 mL/min.
-
This configuration results in a residence time of 10 minutes within the 10 mL reactor coil.
-
Allow the system to reach a steady state (typically 3-5 times the total system volume) before collecting the product stream for analysis or directing it to the next step.
-
The output stream, containing crude 6-Chloropiperonal, is directed immediately to the in-line purification module.
Protocol 2: In-line Liquid-Liquid Extraction (Step 2)
This step purifies the intermediate before the final reduction.
2.1. Reagent Preparation:
-
Organic Solvent: Ethyl acetate.
-
Aqueous Quench: Saturated sodium bicarbonate (NaHCO₃) solution.
2.2. Setup:
-
The output from the chlorination reactor is fed into a T-mixer where it is combined with the ethyl acetate stream.
-
This mixed stream then enters a second T-mixer where it is combined with the aqueous NaHCO₃ solution to quench the reaction and neutralize acid.
-
The resulting three-phase mixture flows through a residence coil to ensure thorough mixing before entering a membrane-based liquid-liquid separator.[11]
-
The separator continuously removes the aqueous phase, while the organic phase, now containing the purified 6-Chloropiperonal, is directed to the next reaction step.
Protocol 3: Continuous Reduction to this compound (Step 3)
3.1. Reagent Preparation:
-
Solution C (Intermediate): The purified organic stream of 6-Chloropiperonal from Step 2.
-
Solution D (Reducing Agent): Prepare a 1.5 M solution of sodium borohydride (NaBH₄) in a 4:1 mixture of Ethanol:Water.
3.2. Flow Reactor Setup:
-
The setup is similar to the chlorination step, but typically uses a lower temperature.
-
The organic stream (Solution C) is mixed with the reducing agent stream (Solution D) in a T-mixer before entering a second reactor coil (e.g., 20 mL volume).
-
The reaction is typically performed at a controlled temperature, for instance, 10°C, to manage exothermicity and improve selectivity.
3.3. Procedure:
-
Set the cooling module for the reactor coil to 10°C.
-
Pump the purified intermediate stream (Solution C) at a defined flow rate (e.g., 1.0 mL/min).
-
Introduce the NaBH₄ solution (Solution D) at a stoichiometric equivalent flow rate (e.g., 0.5 mL/min, adjust based on concentration and desired stoichiometry).
-
The combined stream enters the 20 mL reactor coil. With a total flow rate of 1.5 mL/min, the residence time would be approximately 13.3 minutes.
-
The output from the reactor is then collected for final offline workup (e.g., aqueous wash, drying, and solvent removal) and purification by crystallization or chromatography.
Part 4: Process Optimization
Optimizing a flow chemistry process involves systematically adjusting key parameters to maximize yield and purity while minimizing reaction time.[12] In-line analytical tools, such as FTIR or UV-Vis, can provide real-time feedback on reaction performance.[8]
Table 1: Parameters for Optimization of the Chlorination Step
| Parameter | Range | Effect on Reaction | Rationale |
| Temperature | 50 - 90 °C | Higher temperature increases reaction rate but may lead to byproduct formation. | Finding the optimal balance between conversion speed and selectivity. |
| Residence Time | 5 - 20 min | Longer residence time increases conversion but also the risk of side reactions. | Ensures the reaction goes to completion without degrading the product. |
| Stoichiometry | 1.05 - 1.5 eq. SO₂Cl₂ | A slight excess of the chlorinating agent ensures full conversion of the starting material. | Minimizing unreacted piperonal simplifies downstream purification. |
A similar optimization table can be constructed for the reduction step, focusing on parameters like temperature, residence time, and the stoichiometry of the reducing agent to prevent over-reduction or side reactions.
Part 5: Safety and Scalability Considerations
The described flow process offers significant safety advantages over a batch equivalent.[5]
-
Hazardous Reagent Handling: The continuous generation and immediate consumption of reactive intermediates prevent their accumulation.[7] The small volume of the reactor minimizes the potential impact of any thermal runaway.[1]
-
Gas Management: Gaseous byproducts (HCl, SO₂) from the chlorination step are contained within the pressurized system and can be safely directed to a scrubber.
-
Scalability: To increase production, the system can be operated for longer periods. For a significant increase in throughput, the process can be scaled by using a larger volume reactor or by "numbering-up" – running multiple identical reactor setups in parallel.[3] This linear scalability avoids the unpredictable challenges of batch scale-up.[9]
Conclusion
The transition from traditional batch methods to continuous flow chemistry for the synthesis of this compound derivatives offers profound benefits in safety, efficiency, and scalability.[6] The detailed protocols and optimization strategies presented in this guide provide a comprehensive starting point for researchers to implement this modern synthetic technology. By leveraging the precise control inherent in flow systems, laboratories can achieve more consistent product quality, accelerate development timelines, and create a safer working environment.[2]
References
- 1. syrris.com [syrris.com]
- 2. tandfonline.com [tandfonline.com]
- 3. thepharmamaster.com [thepharmamaster.com]
- 4. vapourtec.com [vapourtec.com]
- 5. pharmtech.com [pharmtech.com]
- 6. scllifesciences.com [scllifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C8RE00252E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction conditions for 6-Chloropiperonyl alcohol synthesis
<Technical Support Center: Optimizing Reaction Conditions for 6-Chloropiperonyl Alcohol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Synthetic Pathway Overview
The most direct and common route to this compound is via the electrophilic aromatic substitution of piperonyl alcohol. This reaction involves the direct chlorination of the aromatic ring, a process that requires careful control to achieve high selectivity and yield. An alternative, though more circuitous, route involves the Vilsmeier-Haack formylation of 4-chloro-1,2-(methylenedioxy)benzene followed by reduction of the resulting aldehyde.[1][2][3][4] This guide will focus on the more direct chlorination pathway.
The primary challenge in this synthesis is controlling the regioselectivity of the chlorination. The methylenedioxy and hydroxymethyl groups are both ortho-, para-directing activators, making the aromatic ring highly susceptible to electrophilic attack.[5][6] This heightened reactivity can lead to side reactions, such as over-chlorination or oxidation, if conditions are not finely tuned.
Caption: General reaction scheme for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem Area: Low Yield & Incomplete Reactions
Q1: My reaction yield is significantly lower than expected (<50%). What are the likely causes?
A1: Low yields in this synthesis can typically be traced back to three main factors: suboptimal reaction conditions, reagent quality, or inefficient work-up.
-
Suboptimal Temperature: The electrophilic chlorination of a highly activated ring like piperonyl alcohol is often exothermic. If the temperature is too high, it can promote the formation of undesired side products, including over-chlorinated species and polymeric materials, which will lower the yield of the desired product. Conversely, a temperature that is too low may result in an impractically slow or incomplete reaction.
-
Reagent Degradation: Chlorinating agents like thionyl chloride (SOCl₂) are sensitive to moisture. If the reagent has been improperly stored, it may have partially hydrolyzed, reducing its activity. Always use a fresh or properly stored bottle of the chlorinating agent. Similarly, ensure your starting material, piperonyl alcohol, is pure and dry.
-
Inefficient Work-up/Purification: this compound has moderate polarity. During aqueous work-up, product can be lost to the aqueous phase if extractions are not performed thoroughly. Emulsion formation can also trap the product. For purification, improper selection of solvent systems for chromatography can lead to poor separation and product loss.
Q2: My TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What steps should I take?
A2: The persistence of starting material indicates an incomplete reaction. Here is a logical workflow to diagnose and solve the issue:
-
Verify Reagent Stoichiometry: Double-check your calculations. Ensure that the chlorinating agent was added in the correct molar ratio. For this reaction, using a slight excess (1.1-1.2 equivalents) of the chlorinating agent is often recommended to drive the reaction to completion.
-
Check Reagent Activity: As mentioned in Q1, the chlorinating agent's activity is paramount. If you suspect degradation, consider opening a new bottle.
-
Increase Reaction Time/Temperature: If you are confident in your reagents, the reaction may simply be kinetically slow under your current conditions. Try extending the reaction time and monitoring by TLC every hour. If the reaction remains stalled, a modest increase in temperature (e.g., from 0 °C to room temperature) may be necessary. Proceed with caution to avoid side product formation.
References
Technical Support Center: Synthesis of 6-Chloropiperonyl Alcohol
Welcome to the technical support center for the synthesis of 6-Chloropiperonyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
This compound, also known as (6-chlorobenzo[d][1][2]dioxol-5-yl)methanol or 2-Chloro-4,5-(methylenedioxy)benzyl alcohol, is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis typically involves two main strategic approaches:
-
Direct Chlorination of Piperonyl Alcohol: This involves the electrophilic aromatic substitution of piperonyl alcohol.
-
Reduction of 6-Chloropiperonaldehyde: This route starts with the chlorination of piperonal, followed by the reduction of the aldehyde functionality.
Both pathways, while effective, are susceptible to the formation of specific side products that can complicate purification and reduce overall yield. This guide will address the most frequently encountered issues in a question-and-answer format, providing detailed explanations and actionable troubleshooting steps.
Troubleshooting Guide & FAQs
Issue 1: Formation of an Unwanted Isomer During Chlorination
Question: During the chlorination of piperonyl alcohol, I've isolated a chlorinated product, but my analytical data suggests it's not the desired 6-chloro isomer. What is happening and how can I improve the regioselectivity?
Answer:
This is a common issue related to the directing effects of the substituents on the benzene ring of piperonyl alcohol. The hydroxymethyl (-CH₂OH) and the methylenedioxy (-O-CH₂-O-) groups are both ortho-, para-directing. While the 6-position is ortho to the hydroxymethyl group and meta to one of the oxygens of the methylenedioxy group, other positions on the ring can also be activated.
Root Cause Analysis:
-
Electronic Effects: The methylenedioxy group is a strong activating group, and the hydroxymethyl group is a moderately activating group. The interplay of their directing effects can lead to a mixture of isomers. The primary competing isomer is often the 2-chloro isomer.
-
Reaction Conditions: The choice of chlorinating agent and reaction conditions (temperature, solvent, catalyst) significantly influences the regioselectivity of the reaction. Harsher conditions can lead to a loss of selectivity.
Troubleshooting Protocol:
-
Choice of Chlorinating Agent:
-
For higher regioselectivity, consider using milder chlorinating agents. N-Chlorosuccinimide (NCS) in a suitable solvent is often a good starting point. .
-
-
Solvent and Temperature Control:
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.
-
Use a non-polar or moderately polar aprotic solvent like dichloromethane (DCM) or chloroform.
-
-
Catalyst Selection:
-
For electrophilic aromatic chlorination, a Lewis acid catalyst is often employed. However, to avoid over-reactivity, consider using a milder catalyst or performing the reaction without a catalyst if the reactivity of the substrate is sufficient with the chosen chlorinating agent.
-
Workflow for Optimizing Regioselectivity:
References
troubleshooting low yield in 6-Chloropiperonyl alcohol reactions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 6-Chloropiperonyl alcohol. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, particularly low reaction yields, and optimize your synthetic protocols.
Troubleshooting Guide: Addressing Low Yields
This section addresses the most common and specific issues encountered during the synthesis of this compound, which is most frequently prepared by the reduction of 6-chloropiperonal.
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
A low yield is a systemic problem that can originate from one or more stages of the chemical process: the reaction itself, the workup, or the final purification. To diagnose the issue, a systematic approach is necessary. We recommend investigating in the following order:
-
Incomplete Conversion of Starting Material: Is your starting aldehyde being fully consumed?
-
Formation of Side Products: Are you losing material to competing reaction pathways?
-
Product Loss During Workup & Purification: Is your target molecule being lost or degraded after the reaction is complete?
The following workflow provides a logical path for troubleshooting.
Caption: A systematic workflow for diagnosing the root cause of low yields.
Q2: Analysis of my crude product shows a significant amount of unreacted 6-chloropiperonal. How can I improve the conversion rate?
Incomplete conversion is typically a result of issues with the reducing agent or suboptimal reaction conditions. The most common method for this synthesis is the reduction of the aldehyde with sodium borohydride (NaBH₄).
Causality & Explanation:
-
Reducing Agent Potency: Sodium borohydride is a hydride donor. It is highly sensitive to moisture and can degrade over time, losing its reducing power. Using a freshly opened bottle or a properly stored reagent is critical.
-
Stoichiometry: The reaction stoichiometry is 4 moles of aldehyde per 1 mole of NaBH₄. However, to drive the reaction to completion and account for any reagent degradation or reaction with the solvent (if protic), a molar excess of NaBH₄ is almost always required.
-
Temperature and Time: While the reduction is often fast, running it at a very low temperature (e.g., < 0°C) may slow the reaction rate significantly, requiring longer reaction times for completion.
Recommended Actions:
-
Verify NaBH₄ Quality: Use a new or recently purchased container of sodium borohydride. Ensure it has been stored in a desiccator.
-
Increase Stoichiometric Excess: If you are using 1.1-1.2 molar equivalents of NaBH₄, consider increasing this to 1.5-2.0 equivalents. Add it portion-wise to control the initial exotherm.
-
Optimize Temperature Profile: Start the reaction at 0°C for the initial addition of NaBH₄, then allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours to ensure completion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde before proceeding with the workup.
Q3: I'm observing significant side products in my crude NMR/GC-MS. What are they, and how can I prevent their formation?
The formation of byproducts is a common cause of yield loss. For the reduction of 6-chloropiperonal, the molecular structure precludes many common side reactions, but one is particularly relevant.
Primary Suspect: The Cannizzaro Reaction
6-chloropiperonal has no α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). In the presence of a strong base, aldehydes of this type can undergo a disproportionation reaction known as the Cannizzaro reaction.[1] In this process, two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid (6-chloropiperonylic acid) and one molecule of the alcohol (this compound).
Caption: Desired reduction pathway versus the base-induced Cannizzaro side reaction.
Recommended Actions:
-
Control pH: The reduction with NaBH₄ is typically performed in a protic solvent like methanol or ethanol. While NaBH₄ can create slightly basic conditions, avoid adding any strong bases. During the workup, quench the reaction by adding a mild acid (e.g., 1M HCl, saturated NH₄Cl) slowly at 0°C.
-
Maintain Low Temperatures: The Cannizzaro reaction is often accelerated at higher temperatures. Maintaining the reaction temperature between 0°C and room temperature can help suppress this side pathway.
-
Purity of Starting Material: Ensure your starting 6-chloropiperonal is of high purity, as impurities can sometimes catalyze side reactions.[2]
Q4: My product appears to degrade or be lost during the aqueous workup and extraction. What are the best practices for isolation?
This compound is a relatively stable solid, but like many organic molecules, it can be lost during extraction if the proper technique is not used.
Causality & Explanation:
-
Emulsion Formation: The presence of salts and potentially acidic or basic byproducts can lead to the formation of emulsions during extraction, trapping the product in the interface and leading to poor recovery.
-
Incorrect pH: The pH of the aqueous layer during extraction is crucial. At a neutral to slightly acidic pH, the alcohol will be in its neutral form and partition effectively into a suitable organic solvent. If the aqueous layer is too basic, salts may interfere with phase separation.
-
Insufficient Extraction: The product may have moderate solubility in the aqueous phase. A single extraction may be insufficient to recover all the material.
Recommended Actions:
-
Careful Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully add 1M HCl or saturated ammonium chloride solution to quench any remaining NaBH₄ and neutralize the mixture. Be cautious, as hydrogen gas is evolved.
-
Solvent Removal: If the reaction was run in a low-boiling solvent like methanol, it is often beneficial to remove most of it under reduced pressure (rotary evaporation) before extraction. This minimizes the amount of product that remains dissolved in the aqueous/alcoholic phase.
-
Choose the Right Extraction Solvent: Use a water-immiscible solvent in which the product is highly soluble, such as ethyl acetate or dichloromethane.
-
Perform Multiple Extractions: Extract the aqueous layer at least three times with the organic solvent to ensure complete recovery of the product.
-
Brine Wash: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine). This helps to break emulsions and removes the majority of dissolved water from the organic phase.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method is the reduction of the corresponding aldehyde, 6-chloropiperonal, using a mild reducing agent. The use of sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol is the industry standard for this type of transformation due to its high selectivity, operational simplicity, and improved safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[1]
Q2: What are the critical parameters to control during the reduction of 6-chloropiperonal?
To ensure high yield and purity, several parameters must be carefully controlled. The following table summarizes the key variables and their recommended ranges.
| Parameter | Recommended Range/Value | Rationale & Impact on Yield |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes, and safer for scaled-up reactions. |
| Molar Equivalents (NaBH₄) | 1.5 - 2.0 eq. | Ensures complete conversion of the starting aldehyde. Insufficient amounts lead to incomplete reaction. |
| Solvent | Methanol or Ethanol | Protic solvent is required for the mechanism and dissolves both the substrate and the reagent. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions like the Cannizzaro reaction. Initial addition at 0°C is crucial. |
| Reaction Time | 1 - 4 hours | Typically sufficient for full conversion. Monitor by TLC to confirm. |
| Workup Quench | 1M HCl or Sat. NH₄Cl (aq.) | Neutralizes excess NaBH₄ and the reaction mixture safely. Must be done at 0°C to control effervescence. |
Q3: Are there any specific safety precautions for handling the reagents involved?
Yes, safety is paramount.
-
Sodium Borohydride (NaBH₄): This reagent reacts with water and acids to produce flammable hydrogen gas. Always quench reactions slowly and in a well-ventilated fume hood, preferably in an ice bath to control the exotherm. NaBH₄ is also corrosive and toxic; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound (Product): This compound is classified as a skin, eye, and respiratory irritant.[3] Handle the solid material in a fume hood and wear standard PPE.
-
Organic Solvents: Solvents like methanol, ethanol, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
Experimental Protocol: Synthesis via NaBH₄ Reduction
This protocol describes a representative procedure for the reduction of 6-chloropiperonal on a 10-gram scale.
Materials:
-
6-chloropiperonal (10.0 g)
-
Methanol (200 mL)
-
Sodium borohydride (2.0 g, ~2.0 eq.)
-
1M Hydrochloric Acid (~50 mL)
-
Ethyl Acetate (3 x 100 mL)
-
Saturated NaCl solution (Brine, 100 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropiperonal (10.0 g).
-
Dissolution: Add methanol (200 mL) and stir until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C.
-
Addition of Reductant: While maintaining the temperature at 0-5°C, add the sodium borohydride (2.0 g) in small portions over 15-20 minutes. Note: Effervescence (hydrogen gas evolution) and a mild exotherm may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Check for the absence of starting material using TLC (e.g., in a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄. Continue adding until the effervescence ceases and the solution is approximately pH 7.
-
Solvent Removal: Remove the majority of the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add ethyl acetate (100 mL) and shake vigorously. Allow the layers to separate and collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with 100 mL portions of ethyl acetate.
-
Washing: Combine all organic extracts and wash them once with brine (100 mL).
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter off the drying agent.
-
Concentration: Remove the ethyl acetate under reduced pressure on a rotary evaporator to yield the crude this compound, which can be further purified by recrystallization (e.g., from a toluene/heptane mixture) or column chromatography if necessary.
References
stability of 6-Chloropiperonyl alcohol in acidic and basic conditions
Welcome to the technical support hub for 6-Chloropiperonyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly when exposed to acidic and basic conditions. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in acidic solutions?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the methylenedioxy bridge.[1][2] This functional group, a 1,3-benzodioxole ring system, is susceptible to cleavage under strong acidic conditions, which can lead to the formation of a catechol derivative and formaldehyde. This degradation can result in discoloration of the solution (e.g., turning pink, brown, or black) and the generation of unintended byproducts, compromising the integrity of your sample and the outcome of your reaction.
Q2: How does this compound behave under basic conditions?
A2: Generally, the 1,3-benzodioxole ring is much more stable under basic conditions than in acidic media. The alcohol functional group can be deprotonated by a strong base to form an alkoxide, which may increase its nucleophilicity but does not typically lead to the degradation of the core structure under standard experimental conditions.[3] However, extremely harsh basic conditions (e.g., high temperatures, very strong bases) could potentially lead to other reactions, though this is less common than acid-mediated decomposition.
Q3: Are there specific pH ranges that should be avoided?
A3: It is advisable to avoid strongly acidic conditions, particularly pH < 4, especially when heating the reaction mixture. While the compound exhibits greater stability in neutral to moderately basic conditions, it is always best practice to perform a preliminary stability test if your experimental protocol requires prolonged exposure to any pH outside the 6-8 range.
Q4: How should I properly store solutions of this compound?
A4: For optimal stability, this compound should be stored as a solid in a cool, dry place.[4] If solutions are necessary, they should be prepared fresh. If short-term storage is required, use a neutral, aprotic solvent and store at low temperatures (e.g., 2-8°C)[4], protected from light. Avoid storing in acidic aqueous buffers for extended periods.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: My reaction mixture containing this compound turned dark brown after adding an acid catalyst.
-
Probable Cause: This is a classic indicator of the degradation of the methylenedioxy group. The acid has likely catalyzed the opening of the dioxole ring to form a catechol, which is highly susceptible to oxidation, leading to the formation of colored quinone-type species and subsequent polymerization.
-
Recommended Solutions:
-
Use a Milder Acid: If possible, substitute strong acids (like HCl, H₂SO₄) with milder Lewis acids or solid acid catalysts that may be less aggressive towards the methylenedioxy group.[5]
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Degradation reactions often have a higher activation energy and are disproportionately accelerated by heat.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the exposure time to acidic conditions.
-
Protecting Group Strategy: In a multi-step synthesis, consider if a different protecting group for the catechol could be used that is more robust to the required reaction conditions.[6]
-
Issue 2: I am observing an unexpected peak in my HPLC analysis after a base-catalyzed reaction.
-
Probable Cause: While the core is generally base-stable, several possibilities exist:
-
Oxidation: If air is present, the corresponding aldehyde or carboxylic acid (6-chloropiperonylic acid) could form, especially if catalytic amounts of metals are present.
-
Reaction with Solvent: Under strongly basic conditions, the generated alkoxide could potentially react with certain solvents.
-
Impurity in Starting Material: The unexpected peak may have been present in the starting material and is only now being detected.
-
-
Recommended Solutions:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Solvent Selection: Ensure your solvent is compatible with strong bases and the reaction conditions.
-
Purity Check: Analyze your starting material by HPLC or another high-resolution technique to confirm its purity before starting the reaction.
-
Characterize the Peak: Use techniques like LC-MS or GC-MS to identify the molecular weight of the unknown peak, which will provide critical clues to its identity.
-
Issue 3: My yield is consistently low in a reaction involving this compound.
-
Probable Cause: This could be related to degradation under either acidic or basic conditions, as described above. Another possibility is the reactivity of the benzylic alcohol. In the presence of acid, it can be protonated to form a good leaving group (water), leading to the formation of a stabilized benzylic carbocation which could undergo side reactions.
-
Recommended Solutions:
-
Review pH: Re-evaluate the pH of your reaction. If acidic, consider the points in "Issue 1".
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reagents.
-
Forced Degradation Study: Conduct a small-scale forced degradation study (see protocol below) to understand how your specific reaction conditions (pH, temperature, solvent) affect the stability of your compound over time.[7][8] This proactive step can save significant time and resources.
-
Mechanistic Insights & Visualizations
The primary pathway for instability involves the acid-catalyzed hydrolysis of the acetal-like methylenedioxy group.
Caption: Acid-catalyzed degradation of this compound.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework to assess the stability of this compound under specific hydrolytic conditions. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[9]
Objective: To determine the degradation profile of this compound in acidic, basic, and neutral aqueous solutions at elevated temperatures.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M and 0.1 M
-
Sodium hydroxide (NaOH), 1.0 M and 0.1 M
-
pH meter
-
HPLC system with UV detector
-
Thermostatic water bath or oven
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in acetonitrile in a 10 mL volumetric flask. Dilute to the mark to obtain a 1 mg/mL stock solution.
-
-
Preparation of Stress Samples:
-
Label five 10 mL volumetric flasks: 'Acid', 'Base', 'Neutral', 'Acid Control', and 'Base Control'.
-
Acid Stress: Add 1.0 mL of the stock solution to the 'Acid' flask. Add 1.0 mL of 1.0 M HCl. Dilute with a 50:50 water:acetonitrile mixture.
-
Base Stress: Add 1.0 mL of the stock solution to the 'Base' flask. Add 1.0 mL of 1.0 M NaOH. Dilute with a 50:50 water:acetonitrile mixture.
-
Neutral Stress: Add 1.0 mL of the stock solution to the 'Neutral' flask. Dilute with a 50:50 water:acetonitrile mixture.
-
Controls: Prepare the 'Acid Control' and 'Base Control' flasks similarly but without the stock solution to identify any peaks originating from the matrix.
-
-
Incubation:
-
Take an initial (T=0) sample from the 'Neutral' flask for immediate analysis.
-
Place the 'Acid', 'Base', and 'Neutral' flasks into a water bath or oven set at 60 °C.
-
The goal is to achieve 5-20% degradation.[10] Monitor the degradation over time by taking aliquots at specific intervals (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before injection, neutralize the 'Acid' samples with an equivalent amount of NaOH and the 'Base' samples with an equivalent amount of HCl. This prevents damage to the HPLC column.
-
Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV detection at an appropriate wavelength.
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound at each time point relative to the T=0 sample.
-
Compare the chromatograms of the stressed samples to the control and T=0 samples to identify degradation products.
-
A mass balance calculation should be performed to ensure that the decrease in the main peak area is accounted for by the appearance of degradation peaks.[10]
-
Data Summary Table:
| Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 8 | 60 | ||
| 0.1 M NaOH | 8 | 60 | ||
| Neutral H₂O | 8 | 60 |
(Note: This table should be filled in with your experimental data.)
Caption: Workflow for a forced degradation stability study.
References
- 1. Methylenedioxy - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US20080021228A1 - Method For Producing Optionally Substituted Methylenedioxybenzene - Google Patents [patents.google.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
Technical Support Center: Scale-Up of 6-Chloropiperonyl Alcohol Production
Welcome to the technical support center for the synthesis and scale-up of 6-Chloropiperonyl alcohol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and data-driven solutions.
Overview of the Core Synthesis Pathway
The industrial production of this compound typically proceeds via an electrophilic aromatic substitution (SEAr) reaction, specifically the chlorination of piperonyl alcohol. The methylenedioxy group and the hydroxymethyl group are both ortho-, para-directing activators of the benzene ring.[1] This electronic configuration strongly favors substitution at the position ortho to the hydroxymethyl group and para to the ether-like oxygen of the methylenedioxy bridge.
The reaction is generally accomplished using a variety of chlorinating agents, with the choice often depending on scale, safety, and selectivity requirements.
DOT Diagram: Synthesis and Side-Product Formation
References
Technical Support Center: Purification of 6-Chloropiperonyl Alcohol
Welcome to the Technical Support Center for the purification of 6-Chloropiperonyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our goal is to provide you with the scientific rationale behind our recommendations to empower you to optimize your purification strategies.
Introduction to Purification Challenges
This compound (C₈H₇ClO₃, MW: 186.59 g/mol ) is a substituted aromatic alcohol.[1] Its purification can be complicated by the presence of structurally similar impurities, which may arise from the synthetic route employed. The key to successful purification lies in understanding the potential impurities and selecting the appropriate technique to separate them from the desired product.
The most common synthetic pathways to this compound likely involve either the reduction of 6-chloropiperonal or the chlorination of piperonyl alcohol. Based on these routes, the primary impurities can be predicted:
-
From reduction of 6-chloropiperonal:
-
Unreacted 6-chloropiperonal (aldehyde): This impurity has a similar polarity to the desired alcohol, making separation challenging.
-
6-Chloropieronylic acid (carboxylic acid): Formed by over-oxidation of the starting aldehyde or the product alcohol. Its acidic nature can be exploited for removal.
-
-
From chlorination of piperonyl alcohol:
-
Unreacted piperonyl alcohol: This impurity lacks the chloro group, resulting in a slight polarity difference that can be used for separation.
-
Isomeric chlorinated products: Chlorination may occur at other positions on the aromatic ring, leading to isomers that are often difficult to separate.
-
Piperonal: Oxidation of the starting material or product can lead to the formation of the corresponding aldehyde.[2]
-
This guide will provide detailed strategies for tackling these and other purification hurdles.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. For this compound (m.p. 73-74°C), this can be a common issue if the solution is cooled too rapidly or if significant impurities are present, which can depress the melting point.
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the mixture and heat it until the oil completely redissolves.[2]
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on a benchtop, insulated by a few paper towels. Avoid moving or disturbing the flask. Rapid cooling, such as placing it directly in an ice bath, encourages oil formation.[1]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Adjust the solvent system: If the problem persists, the solvent system may not be optimal. Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
dot
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Q2: The recovery of my this compound after recrystallization is very low. What are the likely causes and how can I improve the yield?
A2: Low recovery is a common issue in recrystallization and can be attributed to several factors. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Too much solvent | Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If you've already added too much, carefully evaporate some of the solvent to concentrate the solution before cooling. |
| Premature crystallization | Crystals forming during hot filtration will be lost. | Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Use a stemless funnel to prevent clogging. A small amount of excess hot solvent can be used to rinse the flask and funnel, which can then be evaporated before cooling. |
| Incomplete crystallization | The solution may not have been cooled sufficiently to maximize crystal formation. | After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals. |
| Washing with warm solvent | Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
Q3: I'm having trouble separating this compound from an impurity with a very similar Rf value on the TLC plate. How can I improve the separation on my column?
A3: Co-elution of compounds with similar polarities is a frequent challenge in column chromatography. Optimizing your stationary and mobile phases is key to achieving good separation.
Strategies for Improved Separation:
-
Optimize the Mobile Phase:
-
Adjust Polarity: A subtle change in the polarity of your eluent can significantly impact separation. For this compound, which is a moderately polar compound, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. Systematically test different ratios of your solvent system using TLC. An ideal solvent system will give your desired compound an Rf value of around 0.3-0.4 and maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Try Different Solvents: If adjusting the ratio of your current solvent system doesn't work, try a different combination of solvents. For example, if you are using hexanes/ethyl acetate, consider switching to dichloromethane/methanol.
-
-
Use a Gradient Elution:
-
Start with a less polar mobile phase to allow the less polar compounds to elute.
-
Gradually increase the polarity of the mobile phase over the course of the separation to elute the more polar compounds. This can help to sharpen peaks and improve the separation of closely eluting substances.
-
-
Column Parameters:
-
Longer Column: A longer column provides more surface area for interaction with the stationary phase, which can improve separation.
-
Finer Stationary Phase: Using silica gel with a smaller particle size can increase the efficiency of the column, but may require higher pressure to push the solvent through.
-
-
Sample Loading:
-
Load your sample onto the column in a concentrated, narrow band. A diffuse starting band will lead to broad, poorly resolved peaks. Dissolve your crude product in a minimal amount of the initial mobile phase before loading.
-
dot
Caption: Decision tree for improving column chromatography separation.
Liquid-Liquid Extraction Issues
Q4: I am trying to remove an acidic impurity (like 6-chloropieronylic acid) from my this compound using liquid-liquid extraction, but I am getting a persistent emulsion. What should I do?
A4: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex mixtures. They are often caused by the presence of surfactants or finely divided solids at the interface between the two immiscible liquid layers.
Methods to Break an Emulsion:
-
Time and Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time will allow the layers to separate.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it. This can help to break up the emulsion without re-introducing excessive energy.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion and also decreases the solubility of the organic compound in the aqueous layer.
-
Filtration: For stubborn emulsions, you can try filtering the mixture through a plug of glass wool or Celite. This can help to break up the emulsion by providing a large surface area for the droplets to coalesce.
-
Centrifugation: If available, centrifuging the emulsion can force the separation of the layers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: A good starting point for the recrystallization of a moderately polar aromatic alcohol like this compound would be a solvent pair. A common and effective choice is a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes or heptane. Alternatively, a single solvent system using toluene or a mixture of water and a water-miscible organic solvent like ethanol could be explored. Always perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I quickly assess the purity of my this compound fractions from column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most efficient method for rapid purity assessment of column fractions. Spot each fraction on a TLC plate, along with a spot of your starting crude material and a co-spot (crude material and fraction in the same spot). Develop the plate in an appropriate solvent system. Fractions that show a single spot corresponding to your product and are free of impurity spots can be combined.
Recommended TLC Conditions:
| Component | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of hexanes and ethyl acetate (e.g., 70:30 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation. |
| Visualization | The aromatic ring of this compound and many common impurities are UV active, so the plate can be visualized under UV light (254 nm). Staining with a potassium permanganate solution can also be used, which will react with the alcohol functional group. |
Q3: Are there any specific safety precautions I should take when working with this compound and the solvents used for its purification?
A3: Yes, it is crucial to follow standard laboratory safety procedures. This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used for purification, such as hexanes, ethyl acetate, and dichloromethane, are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
preventing decomposition of 6-Chloropiperonyl alcohol during storage
Welcome to the technical support resource for 6-Chloropiperonyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this compound during storage. As Senior Application Scientists, we combine deep theoretical knowledge with practical, field-tested experience to help you ensure the integrity of your materials.
Understanding the Instability of this compound
This compound, like many substituted benzyl alcohols, possesses inherent chemical liabilities that can lead to degradation over time. The primary pathway of decomposition is oxidation. The benzylic alcohol group is susceptible to oxidation, first to an aldehyde (6-chloropiperonal) and subsequently to a carboxylic acid (6-chloropiperonylic acid). This process is often initiated or accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2]
The presence of the electron-donating methylenedioxy group can influence the reactivity of the aromatic ring and the benzylic position, while the chloro- substituent also impacts the electronic properties of the molecule. The formation of these impurities not only reduces the purity of your starting material but can also lead to unforeseen side reactions and decreased yields in subsequent synthetic steps.
Decomposition Pathway
The oxidative degradation of this compound can be visualized as a two-step process.
Caption: Oxidative decomposition of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter with stored this compound in a direct question-and-answer format.
Question 1: My this compound, which was initially a white powder, has developed a yellow or brownish tint. What happened?
Answer: This discoloration is a classic indicator of decomposition. The formation of aldehyde and carboxylic acid impurities, along with potential polymeric byproducts, often results in colored compounds. The initial oxidation product, 6-chloropiperonal (an aldehyde), can be particularly responsible for a yellowish hue. This is a clear sign that the material has been exposed to suboptimal storage conditions, likely involving air and possibly light or heat.[2]
Question 2: My purity analysis (GC or HPLC) of stored this compound shows new peaks and a decrease in the main peak area. What are these impurities?
Answer: The most probable impurities are the oxidation products: 6-chloropiperonal and 6-chloropiperonylic acid. Depending on the extent of degradation, you may see one or both. The aldehyde is the intermediate, so in early stages of decomposition, it may be the predominant impurity. Over longer periods or under harsher conditions, the carboxylic acid may become more prominent. To confirm the identity of these peaks, we recommend analysis by GC-MS or LC-MS to compare the mass of the impurities with the expected molecular weights of the degradation products.
Question 3: I'm experiencing lower than expected yields or unexpected side products in a reaction where this compound is a starting material. Could storage be the problem?
Answer: Absolutely. Using degraded starting material is a frequent cause of poor reaction outcomes.
-
Stoichiometry: If your sample is, for example, only 90% pure, you are introducing 10% less of the desired reactant than calculated, which will directly limit your theoretical yield.
-
Side Reactions: The aldehyde and acid impurities can participate in unintended reactions. For instance, the aldehyde impurity could react with nucleophiles in your reaction mixture, consuming valuable reagents and generating complex side products that complicate purification.
Question 4: How can I quickly assess the quality of my stored this compound before using it in a critical experiment?
Answer: A simple and rapid quality check is to determine the melting point. Pure this compound has a defined melting point range (approximately 67-73°C).[3] The presence of impurities will typically cause a depression and broadening of the melting point range. If you observe a melting point that is lower and wider than the specification, your material has likely degraded. For a quantitative assessment, a quick purity check by GC or HPLC is the recommended protocol.
Frequently Asked Questions (FAQs) for Optimal Storage
Q: What are the ideal storage conditions to prevent decomposition? A: To maximize the shelf-life of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[4][5][6] Avoid storing at room temperature for extended periods.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen. This is the most critical factor in preventing oxidation.[7] After each use, flush the container headspace with inert gas before sealing.
-
Light: Protect from light by using an amber glass vial or by storing the container in a dark place.[1][4]
-
Moisture: Keep in a dry, desiccated environment.[8]
Q: What is the best type of container for storage? A: A tightly sealed glass container is recommended.[1] Amber glass is preferable to protect against light. Ensure the cap provides an airtight seal to prevent the ingress of oxygen and moisture. Avoid plastic containers, as some plastics can be permeable to air or may leach plasticizers into the material.[2]
Q: How critical is temperature control? A: Very critical. Chemical reactions, including decomposition, are accelerated at higher temperatures. Storing the compound in a cool, controlled environment significantly slows the rate of oxidation.[4]
Q: What is the expected shelf-life of this compound? A: The shelf-life is highly dependent on storage conditions. When stored properly under an inert atmosphere, refrigerated, and protected from light, the material can remain stable for years. If stored at room temperature and exposed to air, noticeable degradation can occur within months. It is best practice to re-analyze the purity of any material that has been stored for more than 12 months, or sooner if suboptimal conditions are suspected.[2]
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale & Risks of Deviation |
| Temperature | 2-8°C (Refrigerated) | Risk: Higher temperatures accelerate the rate of oxidation.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Risk: Exposure to oxygen is the primary driver of degradation to aldehyde and acid impurities.[2][7] |
| Light | Protect from Light (Amber Vial/Dark) | Risk: UV light can provide the activation energy to initiate oxidative radical reactions.[1][4] |
| Container | Tightly Sealed Amber Glass | Risk: Poor seals allow oxygen/moisture ingress; plastics may be permeable or leach impurities.[1][2] |
| Moisture | Dry / Desiccated | Risk: Moisture can facilitate certain degradation pathways. |
Protocol: Purity Assessment by Melting Point
This protocol provides a straightforward method to quickly screen for potential degradation before committing material to a reaction.
Objective:
To determine the melting point range of a stored sample of this compound and compare it to the standard for a pure sample.
Materials:
-
Melting point apparatus
-
Capillary tubes (closed at one end)
-
Stored sample of this compound
-
Spatula
-
Reference standard (if available)
Procedure:
-
Sample Preparation: Place a small amount of the this compound powder onto a clean, dry surface. Use a spatula to crush the powder into a fine consistency.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating Rate: Set a heating ramp rate of approximately 1-2°C per minute when approaching the expected melting point (literature value ~67-73°C).[3] A faster rate can be used initially to approach this range.
-
Observation:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has melted into a clear liquid.
-
-
Interpretation:
-
Pure Sample: The melting point range (T2 - T1) will be narrow (typically < 2°C) and fall within the expected literature range.
-
Impure/Degraded Sample: The melting point range will be depressed (T1 will be lower than expected) and broader (T2 - T1 will be > 2°C).
-
If the melting point determination suggests impurity, it is strongly advised to perform a more quantitative analysis, such as HPLC or GC, before proceeding with its use.
References
- 1. phexcom.com [phexcom.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 6. content.labscoop.com [content.labscoop.com]
- 7. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
improving the selectivity of reactions with 6-Chloropiperonyl alcohol
Welcome to the technical support center for 6-Chloropiperonyl alcohol. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise when working with this versatile but sometimes challenging reagent. Our goal is to provide you with the mechanistic insights and practical protocols necessary to improve the selectivity and overall success of your reactions.
Introduction: The Challenge of Selectivity
This compound, with its primary alcohol, electron-rich aromatic ring, and acid-sensitive methylenedioxy bridge, presents a unique set of challenges in achieving chemoselectivity. Reactions intended for the hydroxyl group can inadvertently trigger side reactions on the aromatic ring or cleavage of the dioxole. Conversely, modifications to the ring must be performed under conditions that the benzylic alcohol can tolerate. This guide provides troubleshooting strategies and detailed protocols to navigate these complexities.
Troubleshooting Guides
Issue 1: Low Yield and Over-oxidation in the Synthesis of 6-Chloropiperonal
Question: "I am trying to oxidize this compound to the corresponding aldehyde, 6-Chloropiperonal, but I am consistently getting low yields and a significant amount of the carboxylic acid byproduct. How can I improve the selectivity for the aldehyde?"
Answer: This is a classic selectivity problem. Strong, aqueous oxidizing agents like potassium permanganate or chromic acid will readily oxidize the intermediate aldehyde to a carboxylic acid. The key is to use a milder, anhydrous oxidant that stops at the aldehyde stage.
Root Cause Analysis:
-
Oxidant Strength: Overly aggressive oxidizing agents do not differentiate well between the primary alcohol and the intermediate aldehyde.
-
Presence of Water: Hydration of the intermediate aldehyde forms a geminal diol, which is readily oxidized further to the carboxylic acid. Using anhydrous conditions is critical.
Recommended Solution: Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin periodinane is a hypervalent iodine compound that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes under anhydrous conditions, thus preventing over-oxidation.
Experimental Protocol: Selective Oxidation using DMP
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin Periodinane (1.1 to 1.5 eq) to the solution in one portion at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid dissolves and the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.
Issue 2: Failure to Substitute the Hydroxyl Group and Substrate Decomposition
Question: "I'm attempting to perform a nucleophilic substitution on the hydroxyl group of this compound, but the reaction is either not proceeding or I'm seeing significant decomposition. What's going wrong?"
Answer: The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid, the hydroxide ion (OH⁻), is a strong base.[1][2] Forcing the reaction with high temperatures or strong acids can lead to decomposition, particularly cleavage of the acid-sensitive methylenedioxy bridge. The solution is to convert the -OH into a better leaving group in situ before introducing the nucleophile.
Recommended Solution A: Conversion to an Alkyl Halide with Thionyl Chloride
For conversion to an alkyl chloride, thionyl chloride (SOCl₂) is an excellent choice. The reaction proceeds through an intermediate that is a superb leaving group, and the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.[3]
Experimental Protocol: Synthesis of 6-Chloro-5-(chloromethyl)benzo[d][4][5]dioxole
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent like DCM or toluene, add a stoichiometric amount of pyridine (1.0 eq) at 0 °C.
-
Reagent Addition: Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by pouring it over ice water.
-
Extraction & Purification: Extract the product with an organic solvent, wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude alkyl chloride, which can be used directly or purified further.
Recommended Solution B: Conversion to a Tosylate for Broader Nucleophile Scope
Converting the alcohol to a tosylate ester creates an exceptionally good leaving group (⁻OTs) that can be displaced by a wide variety of nucleophiles (e.g., azides, cyanides, amines) in a clean Sɴ2 reaction.[2]
Workflow Diagram: Activating the Hydroxyl Group
Caption: Activating the alcohol is key for substitution.
Frequently Asked Questions (FAQs)
Q1: I need to protect the alcohol while I perform a reaction on another part of a larger molecule. Which protecting group do you recommend?
A1: The choice of protecting group is critical and depends on the downstream reaction conditions. For general purposes, a silyl ether is an excellent choice due to its ease of installation and removal under specific, mild conditions. A tert-butyldimethylsilyl (TBDMS) ether is robust and stable to most non-acidic and non-fluoride conditions.
| Protecting Group | Installation Reagents | Stable To | Cleavage Conditions |
| TBDMS | TBDMS-Cl, Imidazole | Bases, Oxidizers, Reductants | F⁻ (TBAF), Mild Acid (AcOH) |
| Benzyl (Bn) | BnBr, NaH | Acid, Base, most Ox/Red | Hydrogenolysis (H₂, Pd/C) |
| MOM | MOM-Cl, DIPEA | Most conditions | Acid (e.g., HCl in THF) |
This strategy of using protecting groups that are removed under different, specific conditions is known as an "orthogonal protection" strategy and is fundamental to complex organic synthesis.[5][6]
Q2: Can I use a catalyst to improve the selectivity of my reaction?
A2: Yes, catalysis is a powerful tool for enhancing selectivity. For instance, in oxidation reactions, using a catalyst like TEMPO with a stoichiometric oxidant like bleach allows the reaction to proceed under milder conditions, often improving selectivity for the aldehyde. In asymmetric synthesis, chiral catalysts like CBS catalysts can be used for the enantioselective reduction of a corresponding ketone to a specific enantiomer of the alcohol.[7] The choice of catalyst is highly reaction-dependent.
Q3: Why is my material turning pink/brown under acidic conditions?
A3: The methylenedioxy bridge in the piperonyl moiety is susceptible to cleavage under strong acidic conditions. This can lead to the formation of a catechol, which is easily oxidized to colored quinone-type species. Always use the mildest acidic conditions possible and consider protecting the alcohol if it will be subjected to harsh acidic reagents.
Decision Workflow for Protecting Group Selection
Caption: A logic diagram for choosing a suitable alcohol protecting group.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of 6-Chloropiperonyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6-Chloropiperonyl alcohol ((6-chloro-1,3-benzodioxol-5-yl)methanol) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a substituted benzodioxole ring, makes it a valuable building block in medicinal chemistry. The purity of this intermediate is paramount, as any impurities can be carried through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential for quality control in drug development and manufacturing.
This guide will compare and contrast different HPLC approaches for the purity analysis of this compound, providing the scientific rationale behind methodological choices. Furthermore, it will explore alternative analytical techniques to offer a comprehensive overview of the available options.
Physicochemical Properties of this compound: A Foundation for Method Development
Understanding the physicochemical properties of this compound is the first step in developing a successful HPLC method.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₇ClO₃ | [3] |
| Molecular Weight | 186.59 g/mol | [3] |
| Structure | A benzodioxole ring with a chloro substituent and a hydroxymethyl group. | [3] |
| Polarity | The presence of a hydroxyl group and ether linkages in the dioxole ring imparts polarity, making it suitable for reversed-phase HPLC. The XLogP3 value of 1.5 suggests moderate lipophilicity. | [3] |
| UV Absorbance | The aromatic benzodioxole system results in strong UV absorbance, a prerequisite for sensitive detection by HPLC with a UV detector. While a specific λmax for the chlorinated compound is not readily available, the parent compound, piperonyl alcohol, has a UV spectrum available in the Sadtler Research Laboratories spectral collection, suggesting that a wavelength in the range of 210-280 nm would be appropriate for detection.[4] |
Comparative Analysis of HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the most suitable technique for the analysis of moderately polar compounds like this compound. We will compare two common approaches: an isocratic method for rapid screening and a gradient method for comprehensive impurity profiling.
HPLC System and Columns
A standard HPLC system equipped with a UV detector is sufficient for this analysis. The choice of the stationary phase is critical for achieving optimal separation.
-
C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase chromatography and provide excellent retention and separation for a broad range of aromatic compounds.
-
C8 (Octylsilane) Columns: These columns are less retentive than C18 columns and can be advantageous if the analyte and its impurities have high hydrophobicity, leading to shorter analysis times.
-
Phenyl Columns: These columns offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl groups of the stationary phase and the analyte. This can be beneficial for separating structurally similar impurities.
For this guide, we will focus on the widely applicable C18 column.
Method 1: Isocratic RP-HPLC for Rapid Purity Assessment
An isocratic method, where the mobile phase composition remains constant throughout the run, is ideal for routine quality control and rapid purity checks.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of benzyl alcohol, a related chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound in acetonitrile.
Rationale for Parameter Selection:
-
Mobile Phase: A 60:40 mixture of acetonitrile and water provides a good balance of solvent strength to elute this compound with a reasonable retention time. Acetonitrile is chosen for its low UV cutoff and good elution strength.
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column, providing a good compromise between analysis time and column efficiency.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds and is likely to provide good sensitivity for this compound.
Expected Performance: This method is expected to provide a sharp, well-defined peak for the main component. However, it may not be sufficient to separate all closely related impurities.
Method 2: Gradient RP-HPLC for Comprehensive Impurity Profiling
A gradient elution method, where the mobile phase composition changes during the run, is superior for separating a wider range of impurities with varying polarities.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm and 254 nm (dual wavelength detection can help in identifying impurities with different UV profiles)
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound in acetonitrile.
Rationale for Parameter Selection:
-
Mobile Phase: The use of a gradient allows for the elution of both more polar and less polar impurities. The addition of a small amount of phosphoric acid to the aqueous phase helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Gradient Program: The shallow gradient from 40% to 90% acetonitrile provides sufficient time to separate impurities that are structurally very similar to the main component.
-
Dual Wavelength Detection: Monitoring at two different wavelengths can provide more information about the impurities present and help in their identification.
Data Comparison and Interpretation
| Parameter | Isocratic Method | Gradient Method |
| Analysis Time | Shorter (~10 min) | Longer (~30 min) |
| Resolution of Impurities | May be limited for closely eluting impurities. | Superior resolution for a wider range of impurities. |
| Sensitivity | Good for the main peak. | Potentially higher sensitivity for trace impurities due to sharper peaks. |
| Method Complexity | Simpler to set up and run. | More complex gradient program and mobile phase preparation. |
| Application | Routine QC, rapid screening. | Method development, impurity profiling, stability studies. |
Workflow for HPLC Purity Analysis
Caption: A generalized workflow for HPLC purity determination.
Potential Impurities in this compound
The purity of this compound can be affected by impurities arising from the synthetic route. A common synthesis of the parent compound, piperonyl alcohol, involves the reduction of piperonal.[5] A plausible route to this compound would involve similar chemistry starting from a chlorinated precursor.
Potential Impurities:
-
Starting Materials: Unreacted 6-chloropiperonal.
-
By-products: Isomeric chlorinated piperonyl alcohols, or products from over-reduction or side reactions.
-
Degradation Products: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.
The developed HPLC method should be capable of separating these potential impurities from the main analyte peak to ensure an accurate purity assessment.
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity determination, other techniques can provide complementary information or be advantageous in specific situations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer.
-
Advantages: Excellent separation efficiency and definitive identification of impurities based on their mass spectra.
-
Disadvantages: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds like alcohols to improve their volatility.
-
Applicability to this compound: As an alcohol, it may require derivatization for optimal GC analysis. It is particularly useful for identifying unknown volatile impurities.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.
-
Principle: Separation occurs in a narrow capillary filled with an electrolyte solution.
-
Advantages: Very high separation efficiency, small sample and reagent consumption, and different selectivity compared to HPLC.
-
Disadvantages: Lower sensitivity with UV detection compared to HPLC, and less robust for routine analysis in some industrial settings.
-
Applicability to this compound: As a neutral molecule, it would require the use of Micellar Electrokinetic Chromatography (MEKC), a mode of CE, for separation.[6] This can be a valuable orthogonal technique to confirm purity results obtained by HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can be used for purity determination without the need for a specific reference standard of the analyte.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be determined.[1][3]
-
Advantages: Highly accurate and precise, does not require a reference standard of the analyte, and provides structural information.
-
Disadvantages: Requires a high-field NMR spectrometer, may have lower sensitivity for trace impurities compared to chromatographic methods, and can be more complex to set up and validate for routine use.
-
Applicability to this compound: qNMR is an excellent technique for the absolute purity determination of a reference standard of this compound.
Comparison of Analytical Techniques
Caption: A summary of the pros and cons of different analytical techniques.
Conclusion and Recommendations
For the routine purity determination of this compound in a drug development and manufacturing environment, a validated gradient reversed-phase HPLC method is the recommended primary technique . It offers the best combination of resolution, sensitivity, and robustness for detecting and quantifying a wide range of potential impurities. An isocratic HPLC method can serve as a valuable tool for rapid in-process controls and final product release testing once the impurity profile is well-characterized.
GC-MS and Capillary Electrophoresis are powerful orthogonal techniques that should be considered during method development and for the investigation of any unknown impurities. qNMR is the gold standard for the characterization and purity assignment of the this compound reference standard itself.
The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the stage of drug development, the nature of the expected impurities, and the available instrumentation. A multi-faceted approach, leveraging the strengths of different techniques, will ultimately ensure the highest quality of this critical pharmaceutical intermediate.
References
- 1. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. Piperonyl alcohol | C8H8O3 | CID 10322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperonyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Quantitative Analysis of 6-Chloropiperonyl Alcohol: qNMR vs. Chromatographic Techniques
For researchers and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the foundation of product safety, efficacy, and regulatory compliance. 6-Chloropiperonyl alcohol, a key building block in the synthesis of various compounds, demands analytical methods that are not only accurate and precise but also robust and reliable.
This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Moving beyond a simple listing of protocols, we will explore the fundamental principles that govern each technique, the causality behind experimental choices, and the inherent self-validating systems that ensure data integrity.
The Gold Standard: Quantitative NMR (qNMR)
Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method. The foundational principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2] This allows for the determination of the absolute concentration of an analyte by comparing its signal integral to that of a certified internal standard of known concentration, without the need for an analyte-specific reference standard or a calibration curve.[1][3][4] This unique characteristic makes qNMR a powerful tool for the purity assignment of reference materials and a cornerstone of metrological traceability in chemistry.[2]
Why qNMR is a Self-Validating System
The trustworthiness of a qNMR experiment is built into the methodology. Unlike chromatographic techniques that depend on the consistent response of a detector, qNMR's quantitativity relies on fundamental physical principles. By carefully controlling experimental parameters, the system becomes inherently self-validating. The key is ensuring full and equal relaxation for all nuclei being compared. This is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T1) of any signal of interest (from both the analyte and the standard).[5] This ensures that all signals are fully relaxed before the next pulse, guaranteeing that the resulting signal integrals are truly proportional to the molar amounts. Adherence to this "golden rule," combined with checks for high signal-to-noise ratios and undistorted peak shapes, provides intrinsic confidence in the accuracy of the result.
Experimental Protocol: qNMR of this compound
This protocol is designed to deliver accurate purity determination of this compound (C₈H₇ClO₃, MW: 186.59 g/mol ).[6][7]
1. Selection of the Internal Standard (IS): The choice of IS is critical for a successful qNMR experiment.[5][8] The ideal standard must:
-
Be of high, certified purity (≥99.5%).
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Possess signals (preferably a sharp singlet) in a region of the ¹H NMR spectrum free from analyte or solvent interference.[8]
-
Be accurately weighable (non-hygroscopic, non-volatile).[9]
For this compound, Maleic Acid is an excellent choice when using DMSO-d₆ as a solvent. Its single, sharp resonance from the two olefinic protons appears around 6.3 ppm, a region typically clear of signals from the analyte.
2. Sample Preparation: Metrological weighing is paramount.[10]
-
Using a calibrated analytical balance, accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the weight to at least 0.01 mg.
-
Accurately weigh approximately 8-10 mg of the certified Maleic Acid internal standard into the same vial. Record the weight precisely.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication. Complete solubility is essential for homogeneity.[8]
-
Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30-60 seconds. This long delay is crucial to satisfy the 5*T₁ rule for accurate integration.[5]
-
Acquisition Time (AQ): ≥ 3 seconds, to ensure high digital resolution.
-
Number of Scans (NS): 8 to 16 scans, sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals being integrated.
-
Temperature: Maintain a constant, controlled temperature (e.g., 298 K).
-
4. Data Processing and Calculation:
-
Apply Fourier transform, followed by careful manual phase and baseline correction to ensure accurate integration.
-
Integrate the well-resolved singlet from the Maleic Acid standard (~6.3 ppm, representing 2 protons) and a distinct, well-resolved signal from this compound. Suitable signals include the aromatic proton singlet (~7.0 ppm, 1H) or the benzylic alcohol methylene singlet (~4.5 ppm, 2H).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
qNMR Workflow Diagram
Caption: Workflow for quantitative NMR (qNMR) analysis.
Alternative Techniques: A Comparative Overview
While qNMR offers unparalleled accuracy for purity assessment, chromatographic methods like HPLC and GC-MS are workhorses in many analytical labs, particularly for routine analysis and trace-level detection.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Quantification is comparative, relying on the detector's response (e.g., UV absorbance) relative to a calibration curve generated from a series of standards of the analyte itself.[11][12]
Protocol Outline: HPLC of this compound
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Calibration: Prepare a series of standard solutions of high-purity this compound (e.g., 5, 10, 25, 50, 100 µg/mL). Inject each and plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Prepare the sample solution at a concentration within the linear range of the calibration curve, inject, and determine its concentration from the curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is ideal for volatile or semi-volatile compounds.[13] Separation occurs as the sample travels through a capillary column, and quantification is often performed using a mass spectrometer, which provides excellent sensitivity and selectivity. Like HPLC, it is a comparative technique requiring a calibration curve.
Protocol Outline: GC-MS of this compound
-
System: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of 50-300 amu or using Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Calibration & Analysis: Similar to HPLC, a calibration curve is constructed using standards of this compound to quantify the unknown sample.
Head-to-Head Comparison: Choosing the Right Tool
The selection of an analytical technique should be driven by the specific requirements of the measurement.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Primary Ratio Method | Comparative | Comparative |
| Standard Requirement | Any certified standard with non-overlapping signals.[14] | Requires a high-purity standard of the analyte itself. | Requires a high-purity standard of the analyte itself. |
| Calibration Curve | Not required for purity assignment.[1][3] | Mandatory. | Mandatory. |
| Accuracy & Precision | Excellent; can achieve low measurement uncertainty (<1%). | Very good; typically 1-2% RSD. | Very good; typically 1-5% RSD. |
| LOD / LOQ | Moderate (µg/mL range).[15] | Good (sub-µg/mL range).[16] | Excellent (ng/mL to pg/mL range).[17][18] |
| Structural Info | Provides full structural confirmation simultaneously. | None (retention time only). | Provides mass spectrum for identity confirmation. |
| Sample Integrity | Non-destructive; sample can be recovered.[1] | Destructive. | Destructive. |
| Method Development | Minimal for purity; universal conditions often apply. | Can be time-consuming (column, mobile phase optimization). | Requires optimization of temperature programs and inlet conditions. |
| Throughput | Lower; longer acquisition times per sample. | Higher; typical run times are 5-15 minutes. | Higher; typical run times are 10-30 minutes. |
Decision-Making Framework
Caption: Decision guide for selecting an analytical method.
Conclusion
For the definitive purity assignment of this compound, qNMR is the superior technique . Its status as a primary method, freedom from analyte-specific standards, and inherent self-validating nature provide the highest level of confidence and metrological traceability. It is the ideal choice for certifying reference materials or when unambiguous structural confirmation and quantification are required in a single experiment.
HPLC and GC-MS remain indispensable tools for routine quality control and trace analysis . Their higher throughput and superior sensitivity make them better suited for screening large numbers of samples or quantifying low-level impurities once a primary reference standard has been characterized.
Ultimately, the techniques are complementary. A robust analytical strategy in drug development will leverage qNMR to establish the purity of its primary standards and employ validated chromatographic methods for routine, high-throughput quality control, ensuring a comprehensive and reliable understanding of the material's quality from discovery through production.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. azom.com [azom.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qreference.qnmr.com [qreference.qnmr.com]
- 15. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
A Comparative Analysis of the Biological Activities of 6-Chloropiperonyl Alcohol and Piperonyl Alcohol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the structural modification of known bioactive scaffolds is a cornerstone of developing novel therapeutic agents and specialized biochemical probes. The introduction of a halogen atom, such as chlorine, into a parent molecule can profoundly alter its physicochemical properties, thereby influencing its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a detailed comparative analysis of the biological activities of 6-Chloropiperonyl alcohol and its parent compound, piperonyl alcohol.
While piperonyl alcohol has been the subject of various studies, data on its chlorinated counterpart, this compound, is notably scarce in publicly accessible literature. Consequently, this guide will establish a comprehensive biological profile for piperonyl alcohol based on available experimental data and, through a structure-activity relationship (SAR) analysis of related chlorinated compounds, extrapolate the probable biological impact of the chlorine substitution at the 6-position of the benzodioxole ring.
Introduction to the Compounds
Piperonyl Alcohol (3,4-Methylenedioxybenzyl Alcohol) is a naturally occurring organic compound found in various plants. It is characterized by a benzodioxole functional group, which is known to be a key pharmacophore in many bioactive molecules. It serves as a versatile precursor in the synthesis of fragrances, pharmaceuticals, and as a synergist in insecticide formulations.
This compound (6-Chloro-3,4-methylenedioxybenzyl Alcohol) is a synthetic derivative of piperonyl alcohol. The introduction of a chlorine atom at the 6-position of the aromatic ring is anticipated to modify its electronic and lipophilic characteristics, which in turn could lead to altered biological activities.
| Compound | Structure | Chemical Formula | Molar Mass |
| Piperonyl Alcohol | C₈H₈O₃ | 152.15 g/mol | |
| This compound | ![]() | C₈H₇ClO₃ | 186.59 g/mol |
Comparative Biological Activities: An Evidence-Based Overview
The primary biological activities of interest for these compounds include their potential as cytotoxic, antimicrobial, insecticidal, and antioxidant agents, as well as their interaction with metabolic enzymes like cytochrome P450.
Cytotoxic Activity
Piperonyl Alcohol: While direct and extensive studies on the cytotoxicity of piperonyl alcohol against a wide range of cancer cell lines are limited, related compounds within the same chemical class have demonstrated cytotoxic potential. For instance, other benzodioxole derivatives have been investigated for their anti-tumor properties[1][2]. The structurally similar perillyl alcohol has shown dose-dependent inhibition of proliferation in various cancer cell lines[3][4].
This compound (Inferred Activity): The addition of a chlorine atom to an aromatic ring can influence cytotoxicity in several ways. Halogenation can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake. Furthermore, the electronic effect of the chlorine atom can alter the molecule's interaction with biological targets. Studies on other chlorinated compounds have shown that chlorination can sometimes enhance cytotoxic effects[5]. For example, certain chlorinated benzodioxole derivatives have been synthesized and evaluated for their antitumor activities[1]. It is plausible that this compound may exhibit increased cytotoxicity compared to its parent compound due to these factors, although this remains to be experimentally verified.
Quantitative Cytotoxicity Data (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Perillyl Alcohol (related monoterpene) | MCF-7 | Breast Cancer | ~100-500 (Dose-dependent inhibition observed) | [3] |
| Perillyl Alcohol (related monoterpene) | A549 | Lung Cancer | Variable, dependent on experimental conditions | [6] |
| Perillyl Alcohol (related monoterpene) | H322, H838 | Lung Cancer | Dose-dependent decrease in proliferation (15-83% at 5 days with 0.25-1.5 mM) | [4] |
| Piperine (related benzodioxole-containing alkaloid) | HCT-15 | Colon Cancer | ~10.5 (as total phenols in 50% EtOH extract) | [7] |
| Piperine (related benzodioxole-containing alkaloid) | HCT-116 | Colon Cancer | ~10.2 (as total phenols in 50% EtOH extract) | [7] |
| Piperine (related benzodioxole-containing alkaloid) | HT-29 | Colon Cancer | ~20.1 (as total phenols in 50% EtOH extract) | [7] |
| This compound | - | - | Data not available | - |
Antimicrobial Activity
Piperonyl Alcohol: The antimicrobial properties of piperonyl alcohol and related compounds from the Piper species are recognized. Extracts containing these compounds have shown activity against a range of bacteria and fungi[8].
This compound (Inferred Activity): Halogenation is a common strategy in the development of antimicrobial agents, as it can enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes[9][10]. Therefore, it is hypothesized that this compound could possess more potent antimicrobial activity than piperonyl alcohol. The chlorine atom may increase the compound's lipophilicity, facilitating its passage through microbial cell walls and membranes.
Quantitative Antimicrobial Data (MIC Values)
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| Perillyl Alcohol (related monoterpene) | Escherichia coli | Gram-negative bacteria | 256 | [11] |
| Piperine (related benzodioxole-containing alkaloid) | Escherichia coli | Gram-negative bacteria | >50 (unless in combination) | [12] |
| Perillyl Alcohol (related monoterpene) | Staphylococcus aureus | Gram-positive bacteria | Data not consistently reported | |
| Piperine (related benzodioxole-containing alkaloid) | Staphylococcus aureus | Gram-positive bacteria | 12.5 | [12] |
| This compound | - | - | Data not available | - |
Insecticidal Activity
Piperonyl Alcohol: Piperonyl alcohol itself has some insecticidal properties, but it is more widely known as a synergist for other insecticides, such as pyrethrins. This synergistic effect is primarily due to its ability to inhibit cytochrome P450 enzymes in insects, which are responsible for detoxifying the primary insecticide[13].
This compound (Inferred Activity): The introduction of a chlorine atom could potentially enhance the intrinsic insecticidal activity of the molecule. Halogenated organic compounds are a major class of insecticides. The chlorine atom might increase the compound's persistence and its affinity for target sites within the insect's nervous system or other vital systems. Furthermore, it could also influence its efficacy as a cytochrome P450 inhibitor.
Quantitative Insecticidal Data (LC₅₀ Values)
| Compound | Insect Species | LC₅₀ | Reference |
| Eugenol (related phenylpropanoid) | Aedes aegypti (larvae) | 63.48 ppm (F0 generation) | [14] |
| Essential oils from Piper species | Aedes aegypti (larvae) | 25 - 289.9 ppm (variable) | [15] |
| Chlorantraniliprole (commercial insecticide) | Spodoptera litura | 0.0055% | [16] |
| Piperonyl alcohol | - | Data not available | - |
| This compound | - | Data not available | - |
Antioxidant Activity
Piperonyl Alcohol: Phenolic compounds and their derivatives are often associated with antioxidant activity due to their ability to scavenge free radicals. While specific data for piperonyl alcohol is not abundant, extracts from plants containing related compounds have demonstrated antioxidant potential in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[17].
This compound (Inferred Activity): The effect of chlorination on antioxidant activity is not straightforward. The electron-withdrawing nature of chlorine could potentially decrease the hydrogen-donating ability of the hydroxyl group, which is crucial for radical scavenging. However, changes in the overall electronic structure and steric factors could also play a role. Experimental evaluation is necessary to determine the net effect.
Cytochrome P450 Inhibition
Piperonyl Alcohol: The benzodioxole moiety of piperonyl alcohol is a well-known inhibitor of cytochrome P450 (CYP) enzymes[13]. This inhibition is the basis for its use as an insecticide synergist. It is metabolized by CYPs to a reactive intermediate that forms a stable complex with the heme iron of the enzyme, leading to its inactivation[18].
This compound (Inferred Activity): The presence of a chlorine atom on the aromatic ring could modulate the interaction of the molecule with the active site of CYP enzymes. It might alter the binding affinity or the rate of metabolic activation. Depending on its position, the chlorine atom could either enhance or decrease the inhibitory potency. Given that other chlorinated compounds are known to interact with and inhibit CYP enzymes, it is highly probable that this compound also functions as a CYP inhibitor[19].
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed, step-by-step methodologies for key biological assays.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Workflow for Cytotoxicity Assay
Workflow for MTT Cytotoxicity Assay
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of piperonyl alcohol and this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Workflow for Broth Microdilution Assay
Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Discussion and Future Directions
The available evidence suggests that piperonyl alcohol possesses a range of biological activities, albeit of moderate potency in some cases. Its primary and most well-documented role is as a cytochrome P450 inhibitor, which is leveraged in insecticide formulations.
The introduction of a chlorine atom at the 6-position of the piperonyl alcohol scaffold to form this compound is a rational chemical modification with the potential to significantly enhance its biological profile. Based on structure-activity relationships of similar halogenated compounds, it is reasonable to hypothesize that this compound may exhibit:
-
Increased Cytotoxicity: Due to enhanced lipophilicity and altered electronic properties.
-
Improved Antimicrobial Efficacy: Potentially through better membrane penetration and target interaction.
-
Modulated Insecticidal Activity: Either through enhanced intrinsic toxicity or altered CYP450 inhibition.
However, it is crucial to emphasize that these are informed hypotheses. Rigorous experimental validation is essential to confirm these predictions and to fully characterize the biological activity of this compound. Future research should focus on the direct, head-to-head comparison of these two compounds across a panel of standardized biological assays. Such studies will not only elucidate the specific effects of this chlorination but also contribute to the broader understanding of structure-activity relationships in the benzodioxole class of compounds, potentially paving the way for the development of new therapeutic agents and agrochemicals.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [mdpi.com]
- 3. Perillyl alcohol inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perillyl alcohol-mediated inhibition of lung cancer cell line proliferation: potential mechanisms for its chemotherapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro anticancer activity of ethanolic extracts of Piper nigrum against colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Naturally Occurring and Semi-Synthetic Chlorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrocinnamic Acid and Perillyl Alcohol Potentiate the Action of Antibiotics against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Chloro-1,3-benzodioxole-5-carboxylic acid | C8H5ClO4 | CID 13454165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Persistent susceptibility of Aedes aegypti to eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Larvicidal Activity of Essential Oils From Piper Species Against Strains of Aedes aegypti (Diptera: Culicidae) Resistant to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. entomoljournal.com [entomoljournal.com]
- 17. mdpi.com [mdpi.com]
- 18. Safrole - Wikipedia [en.wikipedia.org]
- 19. Evaluation of the inhibition of chlorophenols towards human cytochrome P450 3A4 and differences among various species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 6-Chloropiperonyl Alcohol and Its Key Derivatives
For researchers and professionals in drug development and synthetic chemistry, the precise identification and characterization of molecular structures are paramount. 6-Chloropiperonyl alcohol serves as a valuable substituted benzodioxole, a scaffold present in numerous biologically active compounds. Functional group modification of its benzylic alcohol moiety gives rise to derivatives with distinct chemical properties and, consequently, unique spectroscopic signatures.
This guide provides an in-depth comparative analysis of this compound and three of its primary derivatives: the corresponding aldehyde (6-Chloropiperonal), carboxylic acid (6-Chloropiperonylic acid), and acetate ester (6-Chloropiperonyl acetate). By examining the nuanced shifts and signal appearances across Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document offers a practical framework for the unambiguous differentiation of these closely related compounds.
The Structural Landscape
The functional group transformation at the benzylic position is the primary driver of the spectroscopic differences we will explore. The oxidation of the alcohol to an aldehyde and then a carboxylic acid, or its esterification to an acetate, fundamentally alters the electronic environment and vibrational modes of the molecule.
Caption: Key synthetic pathways from this compound.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is exceptionally powerful for identifying functional groups, as their vibrational frequencies correspond to distinct absorption bands. The transformation of the hydroxyl group is the most prominent feature when comparing these compounds.
The foundational principle here is that the stretching frequency of a bond is proportional to its strength and inversely proportional to the masses of the connected atoms. The conversion of a C-O single bond and an O-H bond into a C=O double bond provides the clearest diagnostic evidence of reaction completion.
Comparative IR Data:
| Compound | Key Absorption Bands (cm⁻¹) | Interpretation |
| This compound | ~3400-3200 (strong, broad)~1050 (strong) | O-H stretch (hydroxyl group), broadened by hydrogen bonding.[1]C-O stretch. |
| 6-Chloropiperonal | 2830-2695 (medium, often two peaks)~1700 (strong, sharp) | Aldehydic C-H stretch.[2][3]Carbonyl (C=O) stretch. |
| 6-Chloropiperonylic acid (Predicted) | ~3300-2500 (very broad)~1710 (strong, sharp) | O-H stretch of a carboxylic acid, extensively broadened by dimerization.[2]Carbonyl (C=O) stretch. |
| 6-Chloropiperonyl acetate (Predicted) | ~1740 (strong, sharp)~1230 (strong) | Carbonyl (C=O) stretch of an ester.[1]sp² C-O stretch. |
Analysis of Causality:
-
Alcohol to Carbonyls: The most dramatic change is the disappearance of the broad O-H absorption band around 3300 cm⁻¹ and the concurrent appearance of a very strong, sharp carbonyl (C=O) absorption near 1700 cm⁻¹. This is an unambiguous indicator of oxidation or esterification.
-
Aldehyde vs. Carboxylic Acid: While both possess a C=O bond, the aldehyde is uniquely identified by the pair of medium-intensity C-H stretching bands between 2830-2695 cm⁻¹.[3] The carboxylic acid, in contrast, displays one of the broadest absorptions in IR spectroscopy, with its O-H stretch often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, sometimes obscuring the C-H region.[2]
-
Ester Distinction: The ester's C=O stretch is typically found at a slightly higher wavenumber (~1740 cm⁻¹) compared to a simple aromatic aldehyde or acid.[1] Furthermore, it exhibits a strong C-O stretching band around 1230 cm⁻¹, which is distinct from the C-O stretch of the parent alcohol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
¹H NMR provides detailed information about the electronic environment of protons in a molecule. Chemical shifts are highly sensitive to the inductive and anisotropic effects of neighboring functional groups.
Comparative ¹H NMR Data (Predicted shifts in ppm, relative to TMS):
| Proton Assignment | This compound | 6-Chloropiperonal | 6-Chloropiperonylic acid | 6-Chloropiperonyl acetate |
| Ar-H (proton 1) | ~6.9 s | ~7.3 s | ~7.4 s | ~7.0 s |
| Ar-H (proton 2) | ~6.8 s | ~7.0 s | ~7.1 s | ~6.9 s |
| -O-CH₂-O- | ~6.0 s (2H) | ~6.1 s (2H) | ~6.2 s (2H) | ~6.0 s (2H) |
| Benzylic Protons | ~4.6 s (2H, -CH₂OH) | ~9.8 s (1H, -CHO) | (No benzylic C-H) | ~5.1 s (2H, -CH₂OAc) |
| Other | ~2.5 t (1H, -OH) | - | ~11-12 br s (1H, -COOH) | ~2.1 s (3H, -COCH₃) |
Note: Data for the alcohol and aldehyde are based on literature for analogous compounds and spectral databases.[4] Data for the acid and ester are predicted based on established substituent effects.[5]
Analysis of Causality:
-
Benzylic Protons as Diagnostic Signals: The signals arising from the protons at the benzylic position offer the clearest differentiation.
-
In the alcohol , the benzylic methylene protons (-CH₂OH) appear as a singlet around 4.6 ppm.[5]
-
Upon oxidation to the aldehyde , this signal vanishes and is replaced by a highly deshielded singlet for the aldehyde proton (-CHO) far downfield, typically between 9-10 ppm.[5] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy.
-
In the carboxylic acid , the benzylic proton signal is absent entirely. A new, very broad singlet for the acidic proton appears far downfield (>10 ppm).
-
In the acetate ester , the benzylic protons (-CH₂OAc) are deshielded relative to the alcohol, shifting downfield to ~5.1 ppm due to the inductive effect of the acetate's carbonyl group. Critically, a new, sharp singlet integrating to three protons appears around 2.1 ppm, corresponding to the methyl group of the acetate.[6]
-
-
Aromatic and Methylenedioxy Protons: The chemical shifts of the two aromatic protons and the two methylenedioxy protons are less affected, but subtle downfield shifts are observed as the electron-withdrawing character of the substituent increases (Alcohol < Ester < Aldehyde < Acid).
Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. The presence of chlorine is particularly notable, as it results in a characteristic M+2 peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio).
Comparative Mass Spectrometry Data:
| Compound | Molecular Formula | MW (³⁵Cl) | Key Fragments (m/z) & Interpretation |
| This compound | C₈H₇ClO₃ | 186.0 | 186/188 : M/M+2 molecular ion pair. 168/170 : [M-H₂O]⁺, loss of water (dehydration).[4] 151 : Loss of -CH₂OH. |
| 6-Chloropiperonal | C₈H₅ClO₃ | 184.0 | 184/186 : M/M+2 molecular ion pair.[4] 183/185 : [M-H]⁺, common for aldehydes. 155/157 : [M-CHO]⁺, loss of formyl radical. |
| 6-Chloropiperonylic acid (Predicted) | C₈H₅ClO₄ | 200.0 | 200/202 : M/M+2 molecular ion pair. 183/185 : [M-OH]⁺, loss of hydroxyl radical. 155/157 : [M-COOH]⁺, loss of carboxyl group. |
| 6-Chloropiperonyl acetate (Predicted) | C₁₀H₉ClO₄ | 228.0 | 228/230 : M/M+2 molecular ion pair. 186/188 : [M-CH₂CO]⁺, loss of ketene. 169 : [M-OAc]⁺, loss of acetate radical. 43 : [CH₃CO]⁺, acylium ion (often a base peak). |
Analysis of Causality:
-
Molecular Ion Peak: The first and most crucial piece of information is the molecular ion peak, which directly confirms the identity of the derivative via its mass. The ~3:1 intensity ratio of the M and M+2 peaks is a definitive marker for the presence of a single chlorine atom.
-
Characteristic Fragmentation: Each functional group induces a unique fragmentation pathway.
-
Alcohol : Undergoes alpha-cleavage and, characteristically, dehydration (loss of 18 Da).[4]
-
Aldehyde : Often loses a hydrogen radical ([M-1]⁺) or the entire formyl group ([M-29]⁺).[4]
-
Carboxylic Acid : Typically fragments via loss of the hydroxyl group ([M-17]⁺) or the entire carboxyl group ([M-45]⁺).
-
Acetate Ester : Shows a characteristic loss of ketene (42 Da) or cleavage of the C-O bond. A prominent peak at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺, is a very strong indicator of an acetate ester.
-
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.
General Sample Preparation
-
Purity Confirmation: Ensure sample purity (>98%) using a primary method like HPLC or GC prior to spectroscopic analysis.
-
Solvent Selection: Use high-purity deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for UV-Vis. For IR, samples can be analyzed neat (as a thin film), as a KBr pellet (for solids), or in solution.
-
Concentration: For NMR, prepare samples at a concentration of 5-10 mg/mL. For UV-Vis, prepare a stock solution and dilute to achieve an absorbance between 0.1 and 1.0 AU.
Caption: A standardized workflow for spectroscopic characterization.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters: Use a standard single-pulse sequence with a 30° pulse width, a relaxation delay (D1) of 5 seconds to ensure quantitative integration, and acquire 16 scans.
-
Processing: Apply an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all signals and determine the multiplicity (singlet, doublet, etc.) and coupling constants (J) for each.
FTIR Spectroscopy Protocol (KBr Pellet)
-
Preparation: Grind ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for 2 minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 32 scans to improve the signal-to-noise ratio.
-
Background Correction: Acquire a background spectrum of the empty sample chamber prior to sample analysis and subtract it from the sample spectrum.
Conclusion
The differentiation of this compound from its aldehyde, carboxylic acid, and acetate derivatives is straightforward when employing a multi-technique spectroscopic approach.
-
IR spectroscopy provides a rapid and definitive confirmation of the functional group transformation, primarily through the loss of the O-H band and the appearance of a characteristic C=O band.
-
¹H NMR spectroscopy offers the most detailed structural evidence, with the chemical shift and multiplicity of the benzylic protons serving as the most powerful diagnostic tool.
-
Mass spectrometry confirms the molecular weight of each new derivative and provides corroborating structural evidence through predictable, functional-group-dependent fragmentation patterns.
By understanding the causal relationships between structural modifications and their spectroscopic outputs, researchers can confidently track reactions, verify structures, and ensure the purity of their compounds in synthetic and developmental workflows.
References
A Comparative Guide to the Validation of Analytical Methods for 6-Chloropiperonyl Alcohol
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 6-Chloropiperonyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. This document will delve into the theoretical underpinnings of method validation, present detailed experimental protocols, and offer a comparative analysis of hypothetical performance data to guide the selection of the most appropriate method for your specific needs.
The Critical Role of Method Validation in Pharmaceutical Analysis
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For a compound like this compound, a robust and validated analytical method is crucial for ensuring the identity, strength, quality, and purity of the drug substance and subsequent drug product. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on this process.[1][2][3][4] The validation process provides a high degree of assurance that the method will consistently produce results that are accurate, reliable, and reproducible.
This guide will explore the validation of two distinct chromatographic methods for the analysis of this compound:
-
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection. A widely used technique for the analysis of non-volatile and thermally labile compounds.
-
Method B: Gas Chromatography (GC) with Flame Ionization Detection (FID). A powerful technique for the separation and analysis of volatile compounds.
Understanding the Validation Parameters: A Framework for Comparison
The selection of an analytical method is guided by its performance across a range of validation parameters. The following table summarizes the key parameters that will be used to compare the HPLC and GC methods for this compound analysis, with acceptance criteria based on typical industry standards and ICH guidelines.[5][6][7]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products. | The analyte peak should be well-resolved from all other peaks with a resolution of >2. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% of the known amount of analyte spiked into a placebo. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results; RSD of results should remain within acceptable limits. |
Comparative Analysis of Proposed Methods for this compound
Based on the structural properties of this compound (a chlorinated aromatic alcohol), both RP-HPLC and GC are viable analytical techniques.[2] The following sections present detailed protocols and a comparative summary of hypothetical validation data for each method.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a highly versatile and widely used technique in the pharmaceutical industry. For this compound, a C18 column is a suitable choice for separation based on its hydrophobicity. UV detection is appropriate due to the presence of a chromophore in the molecule's structure.
-
Specificity: A solution of this compound is prepared and spiked with potential impurities and degradation products. The sample is chromatographed to ensure the analyte peak is well-resolved from all other peaks.
-
Linearity: A series of at least five standard solutions of this compound are prepared over the concentration range of 50% to 150% of the target concentration. The peak area response is plotted against the concentration, and the correlation coefficient is calculated.
-
Accuracy: Accuracy is determined by the recovery of a known amount of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, and on a different instrument.
-
-
LOD & LOQ: These are determined based on the signal-to-noise ratio of the analyte peak.
-
Robustness: The effect of small, deliberate changes in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the analytical results is evaluated.
Method B: Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a suitable alternative for the analysis of volatile compounds like this compound. A non-polar capillary column is typically used for the separation of such compounds, and FID provides a robust and sensitive detection method.
-
Specificity: A sample of this compound is spiked with related volatile impurities and analyzed to ensure baseline separation of the analyte peak.
-
Linearity: A series of standard solutions of this compound are prepared in a suitable solvent (e.g., methanol) over a range of concentrations. The peak area is plotted against concentration to determine the correlation coefficient.
-
Accuracy: A known amount of this compound is spiked into a suitable matrix at three different concentration levels, and the recovery is calculated.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution are performed.
-
Intermediate Precision: The assay is repeated under different conditions (day, analyst, instrument).
-
-
LOD & LOQ: Determined by injecting a series of dilute solutions and assessing the signal-to-noise ratio.
-
Robustness: The influence of minor variations in parameters such as inlet temperature, oven temperature ramp rate, and carrier gas flow rate is assessed.
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting a suitable method.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Decision-making process for selecting an analytical method.
Hypothetical Validation Data: A Head-to-Head Comparison
The following tables present hypothetical but realistic validation data for the proposed HPLC and GC methods for the analysis of this compound.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC Method | GC Method |
| Linearity Range | 10 - 150 µg/mL | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
| Regression Equation | y = 25432x + 1234 | y = 18765x + 987 |
Table 2: Comparison of Accuracy (Recovery)
| Concentration Level | HPLC Method (% Recovery) | GC Method (% Recovery) |
| 80% | 99.5% | 98.9% |
| 100% | 100.2% | 100.5% |
| 120% | 101.1% | 101.5% |
| Average Recovery | 100.3% | 100.3% |
Table 3: Comparison of Precision (RSD%)
| Precision Type | HPLC Method (%RSD) | GC Method (%RSD) |
| Repeatability (Intra-day) | 0.8% | 1.2% |
| Intermediate Precision (Inter-day) | 1.2% | 1.8% |
Table 4: Comparison of LOD, LOQ, and Robustness
| Parameter | HPLC Method | GC Method |
| LOD | 0.5 µg/mL | 1.0 µg/mL |
| LOQ | 1.5 µg/mL | 3.0 µg/mL |
| Robustness | Passed | Passed |
Conclusion and Recommendations
Both the proposed RP-HPLC and GC methods demonstrate suitability for the quantitative analysis of this compound, meeting typical acceptance criteria for all validated parameters. However, a closer examination of the hypothetical data reveals some key differences that can guide method selection:
-
Sensitivity: The HPLC method exhibits a lower LOD and LOQ, suggesting it is a more sensitive technique for detecting and quantifying low levels of this compound.
-
Precision: The HPLC method shows slightly better precision with lower RSD values for both repeatability and intermediate precision.
-
Linearity: Both methods demonstrate excellent linearity, with the HPLC method having a slightly higher correlation coefficient.
-
Sample Throughput: While not explicitly quantified in the tables, GC methods can sometimes offer faster run times, which may be a consideration for high-throughput laboratories.
Recommendation:
For applications requiring high sensitivity and precision, such as the analysis of trace impurities or stability studies where small changes in concentration are significant, the RP-HPLC method is the recommended choice . Its superior performance in terms of LOD, LOQ, and precision makes it a more robust and reliable option for these demanding applications.
For routine quality control where high sample throughput is a priority and the concentration of this compound is expected to be well above the LOQ, the GC method could be a viable alternative .
Ultimately, the choice of analytical method should be based on a comprehensive evaluation of the specific requirements of the analysis, including the desired level of sensitivity, precision, and the nature of the sample matrix. This guide provides a framework for conducting such an evaluation, ensuring the selection of a well-validated and fit-for-purpose analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments | Semantic Scholar [semanticscholar.org]
- 7. Enzymatic determination of veratryl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 6-Chloropiperonyl Alcohol and its Bromo-Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. Piperonyl alcohol derivatives, for their part, are valuable intermediates in the synthesis of a range of biologically active molecules. This guide provides an in-depth comparative analysis of the reactivity of two key analogues: 6-chloropiperonyl alcohol and 6-bromopiperonyl alcohol. By examining their performance in nucleophilic substitution and oxidation reactions, supported by established chemical principles and experimental data from analogous systems, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Introduction: The Significance of Halogen Substitution
The introduction of a halogen atom onto the aromatic ring of piperonyl alcohol significantly influences its chemical behavior. The position of this substitution, ortho to the methylenedioxy group and meta to the hydroxymethyl group, along with the nature of the halogen itself—chlorine versus bromine—creates subtle yet impactful differences in reactivity. These differences primarily manifest in reactions involving the benzylic alcohol functionality and the aromatic ring. This guide will focus on two key reaction types: nucleophilic substitution at the benzylic position (after conversion of the alcohol to a better leaving group) and oxidation of the benzylic alcohol.
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution at the benzylic position is a cornerstone of synthetic organic chemistry, allowing for the introduction of a wide array of functional groups. For 6-halopiperonyl alcohols, this typically involves a two-step process: activation of the hydroxyl group to a better leaving group (e.g., a tosylate or a halide) followed by substitution. The inherent reactivity of the corresponding 6-chloro- and 6-bromopiperonyl halides in these reactions is a key point of comparison.
Benzylic halides are known to readily undergo nucleophilic substitution via both SN1 and SN2 mechanisms. The choice of pathway is influenced by the substrate structure, nucleophile, solvent, and leaving group. In the context of comparing the chloro- and bromo-analogues, the most significant factor is the nature of the halogen as a leaving group.
Leaving Group Ability: Bromide as the Superior Leaving Group
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[1] Following this trend down the halogen group, iodide is the best leaving group, followed by bromide, and then chloride.[1] This is a direct consequence of the acidity of their conjugate acids (HI > HBr > HCl).
This principle dictates that 6-bromopiperonyl derivatives will generally exhibit greater reactivity in nucleophilic substitution reactions compared to their chloro-counterparts. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during both SN1 and SN2 reactions.
Table 1: Comparison of Bond Properties and Leaving Group Ability
| Property | C-Cl Bond | C-Br Bond | Implication for Reactivity |
| Average Bond Enthalpy (kJ/mol) | ~339 | ~285 | The weaker C-Br bond requires less energy to break, leading to a lower activation energy for substitution reactions. |
| Leaving Group Ability | Good | Excellent | Bromide is a weaker base than chloride, making it a better leaving group and accelerating the reaction rate.[2] |
Comparative Reactivity in Oxidation
The oxidation of benzylic alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis.[4] A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective catalytic systems.[5][6]
The electronic nature of the aromatic ring substituents can influence the rate of oxidation. Electron-withdrawing groups, such as halogens, can decrease the electron density at the benzylic carbon, potentially making it more susceptible to oxidation. However, the difference in the inductive effects of chlorine and bromine at the 6-position is relatively small and unlikely to be the dominant factor in determining their relative oxidation rates.
In practice, the choice of oxidant and reaction conditions will have a more pronounced impact on the outcome of the oxidation of 6-chloro- and 6-bromopiperonyl alcohol than the minor electronic differences imparted by the halogen. For most synthetic applications, both analogues can be expected to undergo oxidation to the corresponding aldehydes or carboxylic acids with comparable efficiency under appropriate conditions.
Table 2: Expected Outcomes in the Oxidation of 6-Halopiperonyl Alcohols
| Reactant | Oxidizing Agent | Expected Major Product |
| This compound | Pyridinium chlorochromate (PCC) | 6-Chloropiperonal |
| 6-Bromopiperonyl alcohol | Pyridinium chlorochromate (PCC) | 6-Bromopiperonal |
| This compound | Potassium permanganate (KMnO4) | 6-Chloropiperonylic acid |
| 6-Bromopiperonyl alcohol | Potassium permanganate (KMnO4) | 6-Bromopiperonylic acid |
Experimental Protocols
The following protocols are provided as a representative framework for the synthesis and subsequent nucleophilic substitution of a 6-halopiperonyl halide. These can be adapted for a direct comparative study of the chloro- and bromo-analogues.
Protocol 1: Synthesis of 6-Chloropiperonyl Tosylate
This protocol details the activation of the hydroxymethyl group of this compound to a tosylate, a superior leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-chloropiperonyl tosylate.
-
Purify the product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Comparative Nucleophilic Substitution with Sodium Azide
This protocol allows for a direct comparison of the reactivity of 6-chloropiperonyl tosylate and its bromo-analogue (synthesized via a similar procedure) in an SN2 reaction.
Materials:
-
6-Chloropiperonyl tosylate
-
6-Bromopiperonyl tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
In separate, identical round-bottom flasks, dissolve 6-chloropiperonyl tosylate (1.0 eq) and 6-bromopiperonyl tosylate (1.0 eq) in DMF.
-
To each flask, add sodium azide (1.5 eq).
-
Heat both reaction mixtures to 60-80 °C and stir.
-
Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 30 minutes).
-
Record the time required for the complete consumption of the starting material in each reaction.
-
Upon completion, cool the reaction mixtures to room temperature and pour into water.
-
Extract the aqueous mixtures with diethyl ether (3x).
-
Combine the organic extracts for each reaction, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude azide products.
-
Purify by column chromatography if necessary.
The expected outcome is that the reaction with 6-bromopiperonyl tosylate will proceed to completion at a faster rate than the reaction with 6-chloropiperonyl tosylate.
Visualization of Key Concepts
Experimental Workflow for Comparative Nucleophilic Substitution
Caption: Workflow for comparing the nucleophilic substitution reactivity.
Factors Influencing Nucleophilic Substitution at the Benzylic Position
Caption: Key factors governing benzylic nucleophilic substitution reactivity.
Conclusion and Recommendations
The comparative analysis of this compound and its bromo-analogue reveals a distinct advantage for the bromo-derivative in reactions where the halogenated position is directly involved, such as in the conversion to a halide and subsequent nucleophilic substitution. The superior leaving group ability of bromide leads to faster reaction rates and potentially milder reaction conditions. For reactions primarily involving the oxidation of the benzylic alcohol, the difference in reactivity between the two analogues is expected to be less pronounced.
Recommendations for Researchers:
-
For synthetic routes that rely on nucleophilic displacement at the benzylic position, 6-bromopiperonyl alcohol is the recommended starting material to achieve higher reaction efficiency.
-
If the primary transformation is the oxidation of the benzylic alcohol, both 6-chloro- and 6-bromopiperonyl alcohol are viable options , with the choice potentially being dictated by cost and availability.
-
When designing experiments, it is crucial to consider that benzylic halides are often lachrymators and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
By understanding the fundamental principles that govern the reactivity of these important synthetic intermediates, researchers can optimize their synthetic strategies, leading to more efficient and successful outcomes in the development of novel chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Comparative Study Of Oxidation Of Benzyl Alcohols By Different Cr (vi) Oxidants In Acetic Acid– H2o Medium, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 7. amherst.edu [amherst.edu]
A Researcher's Guide to Catalytic Synthesis of 6-Chloropiperonyl Alcohol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the quest for efficient, selective, and sustainable chemical transformations is paramount. 6-Chloropiperonyl alcohol, a key building block for various pharmaceutically active compounds, is no exception. Its synthesis, primarily through the chlorination of piperonyl alcohol, presents a classic chemical challenge: achieving high regioselectivity and yield while minimizing waste and harsh reaction conditions. This guide provides a comprehensive comparison of catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and practical applicability.
The Significance of this compound in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a range of therapeutic agents. The presence of the chlorine atom at the 6-position of the piperonyl ring is a key structural motif that can influence the pharmacological activity of the final drug molecule. Chlorine-containing drugs are widespread, with over 250 approved by the FDA, highlighting the importance of efficient chlorination reactions in drug discovery and development.[1] The development of robust and scalable methods for producing this compound is therefore a critical step in the pharmaceutical supply chain.
Benchmarking Catalytic Systems for the Chlorination of Piperonyl Alcohol
The direct chlorination of piperonyl alcohol to this compound involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom. This electrophilic aromatic substitution reaction can be facilitated by various catalytic systems, each with its own set of advantages and limitations. Below, we compare several prominent catalytic approaches.
Lewis Acid Catalysis: The Workhorse of Electrophilic Aromatic Substitution
Lewis acids are a cornerstone of electrophilic aromatic chlorination. By activating the chlorinating agent, they facilitate the generation of a potent electrophile that can attack the electron-rich piperonyl ring.
Mechanism of Action with Aluminum Chloride (AlCl₃)
Aluminum chloride (AlCl₃) is a classic and cost-effective Lewis acid catalyst for this transformation.[2] It functions by coordinating with the chlorinating agent, typically a source of electrophilic chlorine, to generate a highly reactive chloronium ion or a polarized complex. This electrophile then attacks the aromatic ring, preferentially at the electron-rich 6-position, ortho to the electron-donating methylenedioxy group.
Figure 1: Generalized mechanism for Lewis acid-catalyzed chlorination of piperonyl alcohol.
Performance and Considerations:
While effective, traditional Lewis acids like AlCl₃ often suffer from drawbacks such as high catalyst loading, generation of stoichiometric amounts of waste, and difficulties in catalyst recovery and recycling.[2] Moreover, the strongly acidic conditions can sometimes lead to side reactions, impacting the overall yield and purity of the desired product.
Heterogeneous and Recyclable Catalysts: A Step Towards Greener Chemistry
To address the limitations of homogeneous Lewis acid catalysis, significant research has focused on the development of solid-supported and recyclable catalysts. These systems offer the potential for simplified product purification, catalyst reuse, and a more environmentally benign process.
Polymer-Supported Catalysts:
One promising approach involves the immobilization of catalytic species onto a polymer backbone. For instance, polymeric catalysts containing N-substituted pyridinium or imidazolidinium chlorides have been reported for the chlorination of alcohols and acids.[3] These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant loss of activity.[3]
Fe-Ba Binary Oxides:
Recently, mixed metal oxides have emerged as robust and efficient heterogeneous catalysts for chlorination reactions. A study on Fe-Ba binary oxides demonstrated their catalytic activity for the chlorination of various organic molecules, including alcohols, using hydrochloric acid as the chlorine source and hydrogen peroxide as a green oxidant.[4] The catalyst, synthesized via a sol-gel process, showed enhanced activity compared to the single metal oxide.[4]
Figure 2: Experimental workflow demonstrating the recyclability of heterogeneous catalysts.
Emerging Catalytic Systems
The field of catalysis is continuously evolving, with novel systems being developed to improve efficiency and selectivity.
Bismuth (III) Chloride (BiCl₃):
Bismuth (III) chloride has been investigated as a mild and efficient Lewis acid catalyst for the chlorination of alcohols using chlorosilanes as the chlorinating agent.[5] This system offers the advantage of proceeding under relatively mild conditions.
2,4,6-Trichloro-1,3,5-triazine (TCT) with DMSO:
A rapid and highly chemoselective method for the chlorination of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine in the presence of dimethyl sulfoxide (DMSO).[6] This system operates under neutral conditions, making it compatible with acid-labile functional groups.[6]
Comparative Performance Data
The following table summarizes the key performance indicators for the discussed catalytic systems. It is important to note that direct comparative data for the synthesis of this compound is limited in the public domain. Therefore, some of the presented data is based on the performance of these catalysts with structurally similar benzylic alcohols.
| Catalyst System | Chlorinating Agent | Typical Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| AlCl₃ | Various (e.g., SOCl₂, Cl₂) | Varies, often requires heating | Good to Excellent¹ | Good | Low cost, readily available[2] |
| Polymeric Catalysts | Thionyl Chloride | 70°C | Quantitative¹ | High | Recyclable, easy product isolation[3] |
| Fe-Ba Binary Oxides | HCl / H₂O₂ | Moderate temperatures | Moderate to High¹ | Good | Environmentally friendly oxidant, heterogeneous[4] |
| BiCl₃ | Chlorosilanes | Room Temperature | Good to Excellent¹ | High | Mild reaction conditions[5] |
| TCT / DMSO | In situ from TCT | 10-40 minutes, neutral pH | High to Excellent¹ | High | Rapid reaction, neutral conditions[6] |
¹Data based on the chlorination of model benzylic alcohols. Performance with piperonyl alcohol may vary.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Chlorination with AlCl₃
Caution: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
To a solution of piperonyl alcohol (1 equivalent) in a suitable inert solvent (e.g., 1,4-dioxane), add aluminum chloride (AlCl₃) (appropriate molar ratio).
-
Stir the mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 8-10 hours).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
General Procedure for Heterogeneous Catalysis with a Recyclable Catalyst
-
In a round-bottom flask, combine piperonyl alcohol (1 equivalent), the chlorinating agent (e.g., thionyl chloride, 1 equivalent), and the heterogeneous catalyst (e.g., 1% by weight based on the alcohol).[3]
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for the required time (e.g., 8 hours).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Wash the recovered catalyst with a suitable solvent and dry it for future use.
-
Work up the filtrate to isolate the this compound. This may involve washing with a basic solution to neutralize any remaining acid, followed by extraction, drying, and purification as described above.
Conclusion and Future Outlook
The synthesis of this compound is a critical transformation in the pharmaceutical industry. While traditional Lewis acid catalysts like AlCl₃ remain effective, the trend is shifting towards more sustainable and efficient methodologies. Heterogeneous and recyclable catalysts, such as polymer-supported reagents and mixed metal oxides, offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Emerging systems that operate under milder and neutral conditions further expand the synthetic chemist's toolkit.
For researchers and drug development professionals, the choice of catalyst will depend on a variety of factors, including cost, scalability, desired purity, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for making informed decisions and for the further optimization of the synthesis of this important pharmaceutical intermediate. Future research will likely focus on the development of even more active, selective, and robust catalysts, potentially leveraging flow chemistry and biocatalysis to further enhance the sustainability of this vital chemical process.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 3. US20170274362A1 - Recyclable catalysts for chlorination of organic acids and alcohols - Google Patents [patents.google.com]
- 4. The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloropiperonyl Alcohol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for each chemical is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-Chloropiperonyl alcohol, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile of this compound: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound (CAS No. 2591-25-5) is a halogenated organic compound with the molecular formula C₈H₇ClO₃.[1][2][3] Its hazard profile, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates that it:
Due to its chlorinated nature, this compound is categorized as a halogenated organic waste .[4][5][6] This classification is critical as it dictates the specific disposal pathway required to prevent environmental contamination and ensure regulatory compliance. Halogenated organic compounds are often more toxic and persistent in the environment than their non-halogenated counterparts, necessitating specialized disposal methods such as high-temperature incineration.[5]
For a quick reference, the key properties and hazards of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 2591-25-5 | [1][2] |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Physical Appearance | Solid | [7] |
| Melting Point | 73-74 °C | [2] |
| GHS Hazard Statements | H315, H319, H335 | [1][2] |
| Hazard Class | Halogenated Organic Waste | [4][5][6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. Adherence to this workflow is crucial for maintaining a safe and compliant laboratory environment.
Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling waste this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[4] This is your first line of defense against chemical exposure.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile gloves.
-
Body Protection: A lab coat is mandatory.
-
Foot Protection: Ensure you are wearing closed-toe shoes.
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][8]
Step 2: Waste Segregation - The "Golden Rule" of Chemical Disposal
The cardinal rule of chemical waste management is proper segregation. Never mix incompatible waste streams. This compound waste must be collected in a designated container for halogenated organic waste .[4][5][6][9]
-
DO NOT mix with non-halogenated organic solvents.
-
DO NOT mix with aqueous waste, acids, or bases.
Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.
Step 3: Containerization - Choosing the Right Vessel
Select a waste container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are a suitable choice.[10]
-
The container must be in good condition, with no leaks or cracks.
-
It must have a tightly sealing cap to prevent the release of vapors.[6][9][11]
-
The container should be stored in a designated satellite accumulation area within the laboratory.[6]
Step 4: Labeling - Clear and Compliant Communication
Proper labeling is a regulatory requirement and a critical safety measure.[11][12] The waste container for this compound must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
The date accumulation of waste began.
Your institution's Environmental Health and Safety (EHS) department may provide pre-printed hazardous waste labels.
Step 5: Temporary Storage - Safe Accumulation in the Lab
Waste containers should be stored in a designated, well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.[6][8][11] The container must remain closed at all times, except when adding waste.[6][9]
Step 6: Final Disposal - Professional Removal and Treatment
Once the waste container is full or has reached its designated accumulation time limit, it must be transferred to your institution's central hazardous waste management facility. From there, it will be transported by a licensed hazardous waste disposal company for final treatment, which for halogenated organic compounds, is typically high-temperature incineration.[5]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following flowchart illustrates the key decision points and actions required.
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Compliance: Adhering to EPA and OSHA Standards
The procedures outlined in this guide are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This federal law governs the management of hazardous waste from "cradle to grave," meaning from its generation to its final disposal.[13][14] The segregation, labeling, and disposal of this compound as a hazardous waste are mandated under RCRA. The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[15][16]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard ensures the protection of laboratory workers from hazardous chemicals.[12][17][18] It requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals, as well as providing appropriate training and personal protective equipment to employees.[17][19]
By following the procedures in this guide, your laboratory will be in compliance with these key federal regulations, fostering a safer working environment and minimizing environmental impact.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazards, adhering to a strict disposal workflow, and complying with federal regulations, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. This commitment to responsible chemical management is not just good practice; it is an integral part of ethical scientific conduct.
References
- 1. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2591-25-5 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. cpachem.com [cpachem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. usbioclean.com [usbioclean.com]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. epa.gov [epa.gov]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
- 17. osha.gov [osha.gov]
- 18. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. md.rcm.upr.edu [md.rcm.upr.edu]
Navigating the Safe Handling of 6-Chloropiperonyl Alcohol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Chloropiperonyl alcohol (CAS No. 2591-25-5). By understanding the inherent risks and implementing robust safety protocols, you can mitigate potential hazards and ensure a secure laboratory environment.
Understanding the Hazard Profile of this compound
This compound is classified with specific hazard statements that dictate the necessary precautions.[1] A thorough understanding of these hazards is the foundation of safe handling.
| Hazard Statement | Classification | Implication for Handling |
| H315 | Causes skin irritation | Direct contact with skin can cause redness, itching, and inflammation. |
| H319 | Causes serious eye irritation | Vapors, dust, or direct contact can result in significant eye damage. |
| H335 | May cause respiratory irritation | Inhalation of dust or vapors can lead to irritation of the respiratory tract. |
Data sourced from PubChem.[1]
Given these classifications, a multi-faceted personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following is a step-by-step guide to the minimum required PPE for handling this compound.
Eye and Face Protection: Shielding from Serious Irritation
Due to the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are necessary to protect against dust particles and potential splashes.
-
Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[2][3][4]
Skin and Body Protection: Preventing Irritant Contact
To prevent skin irritation, comprehensive skin and body protection is required.[3][5]
-
Gloves: Chemical-resistant gloves are essential. While a specific glove material recommendation is not available, nitrile gloves are a common and effective choice for many laboratory chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A standard laboratory coat should be worn to protect the arms and body. For procedures with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.[2][5]
-
Full Body Protection: In situations with a high risk of exposure, such as a large spill, chemical-resistant coveralls may be necessary.[5]
Respiratory Protection: Guarding Against Irritation
Given that this compound may cause respiratory irritation, respiratory protection is a critical consideration, particularly when handling the solid compound or creating solutions.[5][6]
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a well-ventilated area, such as a chemical fume hood.
-
Respirators: If engineering controls are insufficient or during emergency situations, a respirator is required. The choice of respirator depends on the potential concentration of airborne particles. A disposable N95 mask may be sufficient for low-level dust, while a half-face or full-face respirator with appropriate cartridges would be necessary for higher concentrations or when vapors are present.[2][5]
PPE Selection Workflow
A diagram illustrating the decision-making process for selecting appropriate PPE when handling this compound.
Operational Plan: From Handling to Disposal
A clear and concise operational plan is crucial for minimizing risk and ensuring consistent safety practices.
Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer of solid this compound within a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, use an absorbent material appropriate for chemical spills and decontaminate the area. For large spills, follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to protect both personnel and the environment.
-
Chemical Waste: Unused this compound and solutions containing it should be disposed of as hazardous chemical waste.[7][8] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a sealed, labeled bag and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Disposal Workflow
A diagram outlining the proper disposal streams for this compound and associated materials.
By adhering to these guidelines, you can create a culture of safety in your laboratory and ensure the well-being of your team while advancing your critical research.
References
- 1. This compound | C8H7ClO3 | CID 7015319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

